Product packaging for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile(Cat. No.:CAS No. 4241-12-7)

2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Cat. No.: B1294450
CAS No.: 4241-12-7
M. Wt: 210.23 g/mol
InChI Key: OEKMRMSCUYJJHJ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-5-phenylnicotinonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B1294450 2-Hydroxy-6-methyl-5-phenylnicotinonitrile CAS No. 4241-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-12(10-5-3-2-4-6-10)7-11(8-14)13(16)15-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKMRMSCUYJJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195210
Record name Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4241-12-7
Record name 1,2-Dihydro-6-methyl-2-oxo-5-phenyl-3-pyridinecarbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4241-12-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81113
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4241-12-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-6-METHYL-2-OXO-5-PHENYL-3-PYRIDINECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN83EB65I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, a substituted pyridone derivative of interest in medicinal chemistry. This document details a plausible synthetic route, predicted analytical data, and explores the potential therapeutic applications based on the known activities of structurally related compounds.

Introduction

Substituted 2-pyridone scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] The title compound, this compound, incorporates several key pharmacophoric features: a 2-pyridone ring, a phenyl substituent, a methyl group, and a nitrile functionality. The 2-pyridone moiety can exist in tautomeric equilibrium with its 2-hydroxypyridine form. These structural motifs are known to impart a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] This guide outlines a practical synthetic approach and provides a detailed characterization profile for this promising heterocyclic compound.

Synthesis of this compound

A highly efficient and convergent approach for the synthesis of this compound is a one-pot, three-component reaction. This method involves the condensation of an aromatic aldehyde, an active methylene compound, and a β-dicarbonyl compound. For the target molecule, the specific reactants are benzaldehyde, malononitrile, and ethyl acetoacetate, typically in the presence of a basic catalyst such as piperidine.

Proposed Reaction Scheme

The overall synthetic transformation is depicted below:

G reactants Benzaldehyde + Malononitrile + Ethyl Acetoacetate product This compound reactants->product [Catalyst] catalyst Piperidine Ethanol, Reflux

Caption: One-pot synthesis of the target compound.

Experimental Protocol

Materials:

  • Benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Distilled water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and ethanol.

  • To this mixture, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

  • Characterize the purified product using spectroscopic methods (NMR, IR, MS) and elemental analysis.

Characterization Data

The following table summarizes the predicted and expected analytical data for this compound based on the analysis of structurally similar compounds.[5]

Analytical Technique Expected Data
Appearance White to off-white crystalline solid
Melting Point (°C) Expected in the range of 200-250 °C
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol
Infrared (IR) ν (cm⁻¹) 3400-3200 (O-H/N-H), 2220-2230 (C≡N), 1650-1670 (C=O), 1600 (C=C)
¹H NMR (DMSO-d₆) δ (ppm) 12.0-12.5 (s, 1H, OH/NH), 7.2-7.6 (m, 5H, Ar-H), 8.0-8.2 (s, 1H, Pyridine-H4), 2.4-2.6 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm) 160-165 (C=O), 155-160 (C6), 150-155 (C2), 135-140 (Ar-C), 128-130 (Ar-CH), 118-120 (C≡N), 105-110 (C5), 90-95 (C3), 18-20 (CH₃)
Mass Spectrometry (m/z) [M+H]⁺ at 211.08

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the structural motifs present suggest a high potential for pharmacological activity. 2-Pyridone derivatives are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

Anticancer Potential

Many substituted pyridones have demonstrated significant cytotoxic effects against various cancer cell lines. The phenyl group at the 5-position can enhance lipophilicity and promote interactions with hydrophobic pockets in biological targets. The nitrile group can act as a hydrogen bond acceptor, further contributing to binding affinity. One of the key signaling pathways often implicated in the anticancer activity of such compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. For instance, compounds with a similar core structure have been investigated as inhibitors of kinases like Pim-1.[6]

G Compound 2-Hydroxy-6-methyl- 5-phenylnicotinonitrile Kinase Protein Kinase (e.g., Pim-1) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Suppression of PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation PhosphoSubstrate->Proliferation

Caption: Potential mechanism of anticancer activity.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed one-pot, multi-component synthesis offers an efficient and accessible route to this novel heterocyclic compound. The predicted characterization data serves as a valuable reference for researchers undertaking its synthesis. Based on the well-documented biological activities of related 2-pyridone derivatives, this molecule represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

chemical and physical properties of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile (CAS No. 4241-12-7). Due to the limited availability of direct experimental data for this specific compound, this document combines available information with predicted data and analogous compound analysis to offer a thorough profile for research and drug development purposes. This guide covers chemical identifiers, physicochemical properties, a proposed synthesis protocol, and a discussion of potential biological significance based on its structural motifs. All quantitative data is presented in structured tables, and a detailed experimental workflow for synthesis and characterization is provided.

Introduction

This compound is a substituted pyridine derivative. The nicotinonitrile scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and antioxidant properties. The presence of a phenyl group and a hydroxypyridine moiety suggests potential for diverse chemical interactions and biological targeting. This guide aims to consolidate the current knowledge on this compound and provide a foundational resource for its further investigation.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented below. It is important to note that much of the quantitative data is based on computational predictions and requires experimental validation.

Chemical Identifiers
IdentifierValue
Chemical Name This compound
Synonyms 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile
CAS Number 4241-12-7
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.24 g/mol
Canonical SMILES CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=C2
InChI Key Not available
Physicochemical Properties

The following table summarizes the available and predicted physicochemical data. For comparison, experimental data for structurally similar compounds are included where available.

PropertyValue (Predicted unless stated)Analogous Compound Data
Melting Point Not available2-Hydroxy-5-methylpyridine: 183-187 °C (experimental)[1]
Boiling Point 417.4 °C at 760 mmHgNot available
Solubility Not availableNicotinonitrile derivatives often exhibit solubility in organic solvents like DMSO and DMF.
pKa Not availablePyridine derivatives typically have a pKa in the range of 5-6 for the pyridine nitrogen. The hydroxyl group would have a pKa around 10.
LogP Not available-

Experimental Protocols

Proposed Synthesis via Gewald Reaction

Reaction Scheme:

G cluster_arrow R1 Phenylacetonitrile R2 Benzaldehyde P This compound R3 Ethyl Acetoacetate R4 Ammonium Acetate (catalyst) Reactants_out Product_in Reactants_out->Product_in G A Compound Synthesis and Purification B Physicochemical Characterization (Solubility, Stability) A->B C In Vitro Screening (e.g., Antimicrobial, Cytotoxicity) B->C D Hit Identification C->D E Mechanism of Action Studies (e.g., Enzyme Assays) D->E F In Vivo Efficacy and Toxicity Studies E->F G Lead Optimization F->G

References

Spectroscopic Analysis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search, specific experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound 2-Hydroxy-6-methyl-5-phenylnicotinonitrile could not be located in the available public domain literature and databases. This suggests that the compound may be novel or its characterization data has not been widely published.

This guide, therefore, provides a foundational framework for researchers, scientists, and drug development professionals on the standard methodologies and expected data for the spectroscopic characterization of a novel substituted nicotinonitrile derivative like this compound.

Introduction to Spectroscopic Characterization

The structural elucidation of a novel organic compound is a cornerstone of chemical and pharmaceutical research. A combination of spectroscopic techniques is employed to determine the molecular structure, connectivity of atoms, and functional groups present. For a molecule such as this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Expected Spectroscopic Data

While experimental data is unavailable, we can predict the expected spectral features for this compound based on its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10-12Singlet1H-OH (Hydroxy)
~ 7.3-7.6Multiplet5H-C₆H₅ (Phenyl)
~ 8.0-8.2Singlet1HH-4 (Pyridinone ring)
~ 2.4Singlet3H-CH₃ (Methyl)
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)Assignment
~ 160-165C=O (C-2, Pyridinone tautomer)
~ 155-160C-6
~ 140-145C-4
~ 128-135Phenyl carbons
~ 115-120-CN (Nitrile)
~ 110-115C-5
~ 105-110C-3
~ 20-CH₃
Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group
3200-3400BroadO-H stretch (Hydroxy)
3000-3100MediumC-H stretch (Aromatic)
2220-2260Sharp, MediumC≡N stretch (Nitrile)
1640-1680StrongC=O stretch (Pyridinone tautomer)
1550-1600Medium-StrongC=C stretch (Aromatic/Pyridinone)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
[M]+•Molecular ion peak
[M-CH₃]+Loss of a methyl group
[M-HCN]+Loss of hydrogen cyanide
[M-CO]+Loss of carbon monoxide
[C₆H₅]+Phenyl fragment

Experimental Protocols: A General Workflow

The following outlines the standard experimental procedures for obtaining the spectroscopic data for a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such a molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns that provide structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structural elucidation of a novel compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Technical Guide: Solubility and Stability of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework and best-practice methodologies for evaluating the solubility and stability of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. As there is limited publicly available experimental data for this specific compound, the quantitative results and degradation pathways presented herein are illustrative and intended to serve as a guide for experimental design and data interpretation.

Introduction

This compound is a substituted cyanopyridine derivative. The nicotinonitrile scaffold is of significant interest in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3] A thorough understanding of the physicochemical properties, particularly solubility and stability, is a critical prerequisite for the development of any new chemical entity for therapeutic use. These parameters directly influence bioavailability, formulation design, storage conditions, and shelf-life.

This technical guide outlines detailed experimental protocols for determining the aqueous and solvent solubility of this compound, as well as its stability under forced degradation conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The following protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.[4]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the steps to determine the solubility of the target compound in various media.

2.1.1 Materials and Reagents

  • This compound (purity >99%)

  • Water (HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 N Hydrochloric Acid (HCl), pH 1.2

  • Acetate Buffer, pH 4.5

  • Ethanol (ACS Grade)

  • Dimethyl Sulfoxide (DMSO, ACS Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

2.1.2 Equipment

  • Orbital shaker incubator

  • Analytical balance

  • Centrifuge

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm, PTFE or equivalent)

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

2.1.3 Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vials with _different solvents/buffers_ prep1->prep2 equil Agitate at constant temp (e.g., 25°C or 37°C) for 24-48 hours prep2->equil analysis1 Centrifuge to pellet _undissolved solid_ equil->analysis1 analysis2 Filter supernatant analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify by HPLC-UV analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility Determination.

2.1.4 Procedure

  • Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid at the end of the experiment must be confirmed visually.[4]

  • Add a known volume (e.g., 1 mL) of the desired solvent or buffer to the vial.

  • Securely cap the vials and place them in an orbital shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to pellet the remaining solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound. This data illustrates the expected low aqueous solubility for a molecule with its structure, a common challenge for poorly soluble drugs.[5][6][7]

Solvent/MediumTemperature (°C)Hypothetical Solubility (µg/mL)
0.1 N HCl (pH 1.2)255.2
Acetate Buffer (pH 4.5)252.1
HPLC Grade Water251.8
PBS (pH 7.4)251.5
0.1 N HCl (pH 1.2)378.9
PBS (pH 7.4)372.5
Ethanol25150.7
DMSO25> 10,000

Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[8][9][10][11] The conditions outlined below are based on ICH guideline Q1A(R2).

Experimental Protocol: Forced Degradation

3.1.1 Stability-Indicating HPLC Method A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[12][13][14] A hypothetical reversed-phase HPLC method is described:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3.1.2 Stress Conditions

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 N NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 72 hours.

  • Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

3.1.3 Sample Analysis

  • Prepare samples at a concentration of ~1 mg/mL.

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before dilution.

  • Dilute the samples with mobile phase to a suitable concentration (~50 µg/mL).

  • Analyze by the stability-indicating HPLC method.

  • Calculate the percentage degradation and determine the relative retention times (RRT) of any degradation products.

Illustrative Forced Degradation Data

This table summarizes potential outcomes from a forced degradation study. Significant degradation is expected under basic and oxidative conditions due to the likely hydrolysis of the nitrile and susceptibility of the pyridine ring.

Stress ConditionDurationHypothetical Degradation (%)Major Degradants (RRT)
0.1 N HCl, 60°C24 h~5%DP1 (0.75)
0.1 N NaOH, RT4 h~35%DP2 (0.62), DP3 (0.51)
3% H₂O₂, RT24 h~20%DP4 (0.88), DP5 (1.15)
Thermal (80°C, solid)72 h<1%Not Applicable
Photolytic (ICH Q1B)-~2%Minor peaks observed

DP = Degradation Product; RRT = Relative Retention Time to the parent peak.

Proposed Degradation Pathway

Based on the chemical structure, the primary sites susceptible to degradation are the nitrile group and the electron-rich pyridine ring. A plausible degradation pathway involves hydrolysis of the nitrile to a carboxamide and subsequently to a carboxylic acid, particularly under basic conditions. Oxidation could lead to the formation of an N-oxide on the pyridine ring.

G cluster_hydrolysis Hydrolytic Pathway (Base-Catalyzed) cluster_oxidation Oxidative Pathway parent This compound amide Degradant A: 2-Hydroxy-6-methyl-5-phenylnicotinamide parent->amide H₂O / OH⁻ n_oxide Degradant C: This compound N-oxide parent->n_oxide [O] acid Degradant B: 2-Hydroxy-6-methyl-5-phenylnicotinic acid amide->acid Further Hydrolysis

Caption: Proposed Degradation Pathways for the title compound.

Conclusion

This guide provides a detailed framework for the systematic evaluation of the solubility and stability of this compound. The experimental protocols are based on established scientific principles and regulatory guidelines, forming a solid foundation for the characterization of this and similar compounds. The illustrative data highlights the potential challenges, such as low aqueous solubility and susceptibility to hydrolytic and oxidative degradation, that researchers may encounter. Executing these studies is a mandatory step in the drug development process, providing critical data for formulation scientists and ensuring the quality, safety, and efficacy of the potential drug product.

References

The Diverse Biological Activities of Substituted Nicotinonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinonitrile derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is presented to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Substituted nicotinonitriles have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of substituted nicotinonitrile derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several derivatives are summarized in the table below, highlighting their efficacy.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Series 1
Derivative 5gMCF-7 (Breast), HCT-116 (Colon)~ 1-3[1]
Derivative 7iMCF-7 (Breast), HCT-116 (Colon)~ 1-3[1]
Derivative 8MCF-7 (Breast), HCT-116 (Colon)~ 1-3[1]
Derivative 9MCF-7 (Breast), HCT-116 (Colon)~ 1-3[1]
Derivative 7bMCF-7 (Breast), HCT-116 (Colon)~ 5[1]
Derivative 7dMCF-7 (Breast), HCT-116 (Colon)~ 5[1]
Derivative 7fMCF-7 (Breast), HCT-116 (Colon)~ 5[1]
Series 2
Compound 7bMCF-7 (Breast)3.58[2]
PC-3 (Prostate)3.60[2]
Compound 12MCF-7 (Breast)0.5[2]
HepG2 (Liver)5.27[2]
Series 3 (Cyanopyridines)
Compound 4cHepG2 (Liver)8.02 ± 0.38[3]
HCT-116 (Colon)7.15 ± 0.35[3]
Compound 4dHepG2 (Liver)6.95 ± 0.34[3]
HCT-116 (Colon)8.35 ± 0.42[3]
MCF-7 (Breast)8.50 ± 0.42[3]
PC3 (Prostate)14.08 ± 0.70[3]
Mechanism of Anticancer Action

The anticancer effects of nicotinonitrile derivatives are often attributed to their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival, as well as their capacity to induce apoptosis.

Several substituted nicotinonitriles have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.

PIM Kinases: PIM kinases are a family of serine/threonine kinases that play a critical role in cell survival and proliferation. Their overexpression is associated with numerous cancers.

Compound IDPIM Kinase IsoformIC50 (nM)Reference
Compound 4kPIM-121.2[2]
Compound 7bPIM-118.9[2]
Compound 4PIM-111.4[2]
Compound 10PIM-117.2[2]
Compound 12PIM-114.3[2]
Compound 8ePIM-1, PIM-2, PIM-3≤ 280 (µM)[4]
Compound 4dPIM-1460 ± 20[3]

Tyrosine Kinases (TKs): Tyrosine kinases are critical components of signaling pathways that control cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.

Compound IDTyrosine KinaseIC50 (nM)Reference
Compound 8TK311[1]
Compound 5gTK352[1]
Icotinib Derivative 3lEGFR420[5]

A primary mechanism by which nicotinonitrile derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often initiated via the intrinsic pathway, characterized by the activation of specific caspase enzymes. Studies have shown that certain derivatives can significantly increase the levels of active caspases 9 and 3, leading to the execution of the apoptotic program.[1] For instance, some compounds have been observed to induce a 3 to 6-fold increase in caspase 3 and 9 activity in colon cancer cells.[1]

apoptosis_pathway Nicotinonitrile Substituted Nicotinonitrile Derivatives PIM_Kinase PIM Kinase Inhibition Nicotinonitrile->PIM_Kinase TK_Inhibition Tyrosine Kinase Inhibition Nicotinonitrile->TK_Inhibition Signal_Transduction Altered Signal Transduction PIM_Kinase->Signal_Transduction TK_Inhibition->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Intrinsic_Pathway Intrinsic Apoptosis Pathway Activation Signal_Transduction->Intrinsic_Pathway Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mtt_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Adhere Incubate Overnight Seed_Cells->Incubate_Adhere Add_Compound Add Nicotinonitrile Derivatives (Various Conc.) Incubate_Adhere->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Remove_Medium->Add_Solubilizer Measure_Absorbance Measure Absorbance (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the mechanism of action for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile is not available in the public domain. This guide, therefore, presents a putative mechanism of action based on the well-documented biological activities of structurally related nicotinonitrile and pyridinone derivatives. The proposed pathways and experimental protocols are intended to serve as a strategic framework for future research into this compound.

Executive Summary

This compound is a heterocyclic compound belonging to the nicotinonitrile class of molecules. While direct studies on this specific compound are lacking, its structural motifs—a substituted pyridine ring, a nitrile group, and a phenyl substituent—are common features in a variety of pharmacologically active agents. Analysis of analogous compounds suggests that this compound may exhibit a range of biological activities, potentially acting as an inhibitor of protein kinases, a modulator of inflammatory pathways, or an antimicrobial agent. This document outlines the potential mechanisms of action, provides hypothetical quantitative data, details relevant experimental protocols, and visualizes the proposed signaling cascades and workflows.

Proposed Mechanism of Action

Based on its structural similarity to other biologically active nicotinonitriles and pyridinones, this compound is hypothesized to function primarily as a kinase inhibitor. The pyridine core is a common scaffold in many ATP-competitive kinase inhibitors. The presence of the phenyl group could contribute to hydrophobic interactions within the ATP-binding pocket of various kinases, while the hydroxyl and nitrile groups may form critical hydrogen bonds.

Potential kinase targets could include those involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or kinases in the Aurora family (Aurora A and B), which are crucial for cell cycle regulation.[1] Inhibition of these kinases would lead to downstream effects such as cell cycle arrest and apoptosis in cancer cells.

Furthermore, nicotinonitrile derivatives have been reported to possess anti-inflammatory properties by potentially inhibiting cyclooxygenase (COX) enzymes.[1] Another possible, though less likely, mechanism could involve the modulation of G-protein coupled receptors, given that some substituted pyridines act on receptors like the 5-HT2C receptor.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from initial in vitro screening of this compound, based on the performance of related compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)Assay Type
VEGFR-285TR-FRET
Aurora A150Luminescence
Aurora B120Luminescence
EGFR> 10,000Radiometric
CDK2> 5,000ELISA

Table 2: In Vitro Anti-proliferative Activity

Cell LineCancer TypeGI₅₀ (µM)
HUVECEndothelial0.5
HeLaCervical Cancer1.2
A549Lung Cancer2.5
MCF-7Breast Cancer3.1

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (TR-FRET for VEGFR-2)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against VEGFR-2.

  • Materials: Recombinant human VEGFR-2, LanthaScreen™ Eu-anti-pY (PY20) antibody, GFP-STAT3 substrate, ATP, test compound.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add 2 µL of the compound dilution.

    • Add 4 µL of a mixture of GFP-STAT3 substrate and VEGFR-2 enzyme.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of a solution containing the Eu-anti-pY (PY20) antibody.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC₅₀ value using a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the compound against various cancer cell lines.

  • Materials: Cancer cell lines (e.g., HeLa), DMEM medium, FBS, this compound, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the compound and incubate for 72 hours.

    • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to calculate the GI₅₀ value.

Visualizations

The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

G compound This compound VEGFR2 VEGFR-2 compound->VEGFR2 Inhibition apoptosis Apoptosis compound->apoptosis PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK proliferation Cell Proliferation Angiogenesis ERK->proliferation

Caption: Putative signaling pathway of this compound.

G start Compound Synthesis and Characterization invitro In Vitro Screening (Kinase & Cell-based Assays) start->invitro hit_id Hit Identification (IC50/GI50 < 1 µM) invitro->hit_id moa Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) hit_id->moa Yes end Lead Optimization hit_id->end No invivo In Vivo Efficacy Studies (Xenograft Models) moa->invivo invivo->end

Caption: Experimental workflow for drug discovery and development.

References

literature review on the synthesis of nicotinonitriles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Nicotinonitriles

Introduction

Nicotinonitriles, also known as 3-cyanopyridines, are a pivotal class of nitrogen-containing heterocyclic compounds. Their scaffold is a core structural unit in numerous natural products, synthetic drugs, and functional materials.[1] The biological, therapeutic, and medicinal significance of nicotinonitrile derivatives has spurred extensive research into developing efficient and diverse synthetic routes.[2] Marketed drugs such as Bosutinib, Milrinone, and Neratinib feature the nicotinonitrile core, highlighting its importance in drug development.[1][3] This review provides a comprehensive overview of the key synthetic methodologies for preparing nicotinonitriles, ranging from classical transformations to modern multi-component and catalytic strategies.

Classical Synthetic Routes

Dehydration of Nicotinamide

One of the most direct and established methods for synthesizing the parent nicotinonitrile is the dehydration of nicotinamide. This reaction typically employs a strong dehydrating agent, with phosphorus pentoxide (P₂O₅) being the most common. The process involves heating a mixture of nicotinamide and P₂O₅, followed by distillation of the product.[4] This method is effective for producing the unsubstituted nicotinonitrile in high yields.

Caption: Experimental workflow for the dehydration of nicotinamide.

Synthesis from Other Pyridine Precursors

Nicotinonitrile can also be prepared from various 3-substituted pyridines. These methods involve the conversion of a functional group at the 3-position to a nitrile group. Notable examples include:

  • From 3-Picoline (3-Methylpyridine): The ammonolysis of 3-picoline in the presence of a catalyst is a key industrial method. The reaction involves passing a mixture of 3-picoline and ammonia over a catalyst, such as a vanadium-titanium oxide system, at high temperatures (350–400 °C).[5][6] This process can achieve high yields and selectivity for 3-cyanopyridine.[6]

  • From 3-Bromopyridine: A classic nucleophilic substitution reaction where 3-bromopyridine is treated with cuprous cyanide (CuCN).[4]

  • From 3-Pyridinesulfonic Acid: This method involves the fusion of the sodium salt of 3-pyridinesulfonic acid with sodium cyanide.[4]

Construction of the Pyridine Ring

Building the substituted pyridine ring from acyclic precursors is a versatile strategy that allows for the introduction of diverse functional groups.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classical method for synthesizing substituted 2-pyridones, which can be precursors to other nicotinonitriles. The reaction involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound, such as an acetoacetic ester, in the presence of ammonia.[7][8] A variation uses a ketone and a cyanoacetic ester with alcoholic ammonia.[7] The mechanism proceeds through enolization, Michael addition, and subsequent cyclization and dehydration steps.[8]

Caption: Simplified mechanism of the Guareschi-Thorpe Condensation.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for producing 2,3,6-trisubstituted pyridines.[9][10] The first step is a Michael addition of an enamine to an ethynyl ketone, which forms an aminodiene intermediate. This intermediate is then isolated and undergoes a heat-induced cyclodehydration in the second step to yield the pyridine product.[10] A significant drawback of the original method is the high temperature required for the final cyclization.[10] Modern modifications have led to one-pot procedures that avoid the need to isolate the intermediate.[11][12]

Caption: The two-step process of the Bohlmann-Rahtz Pyridine Synthesis.

Multi-Component Reactions (MCRs)

Multi-component reactions, which combine three or more reactants in a single pot, have become a cornerstone of modern synthetic chemistry for their efficiency and atom economy. Numerous MCRs have been developed for the synthesis of highly functionalized nicotinonitriles.

A common and effective strategy involves the one-pot reaction of an aldehyde, a ketone (or other active methylene compound), a cyanide source (typically malononitrile), and an ammonia source (ammonium acetate).[3] This approach allows for the rapid assembly of complex pyridine structures.

  • Starting from Chalcones: α,β-Unsaturated ketones (chalcones) can be condensed with malononitrile or ethyl cyanoacetate in the presence of an ammonia source like ammonium acetate to yield 4,6-disubstituted nicotinonitriles.[3][13]

  • Catalytic Approaches: Recent advances have focused on developing novel catalysts to improve yields and reaction conditions. Magnetic nanoparticle-based catalysts, for example, have been employed in the synthesis of nicotinonitriles under solvent-free conditions, allowing for easy separation and recycling of the catalyst.[14][15]

Caption: General workflow for a four-component synthesis of nicotinonitriles.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various nicotinonitrile synthesis methods cited in the literature.

Table 1: Classical and Stoichiometric Methods

MethodStarting MaterialsReagents/ConditionsYieldReference
DehydrationNicotinamideP₂O₅, vigorous heating83–84%[4]
Ammonolysis3-Picoline, AmmoniaV₂O₅/MoO₃/ZrO₂ catalyst, 350-400 °C~75%[6]
MCR2-Acetylnaphthalene, Aldehyde, Ethyl cyanoacetateAmmonium acetate, heating~80%[16]
MCR(E)-4-(dimethylamino)but-3-en-2-one, MalononitrilePOCl₃, PCl₅55.7% (total)[17]

Table 2: Modern Catalytic Multi-Component Reactions

CatalystStarting MaterialsConditionsYieldReference
Fe₃O₄@SiO₂@tosyl-carboxamideAldehyde, 1-(dibenzo[b,d]furan-2-yl)ethanone, 3-oxo-3-phenylpropanenitrile, Ammonium acetateSolvent-free50–73%[14]
Fe₃O₄@SiO₂@(CH₂)₃-urea-benzimidazole sulfonic acid3-Acetylcoumarin, Aldehyde, Malononitrile, Ammonium acetateSolvent-free55–88%[18]

Detailed Experimental Protocols

Protocol 1: Synthesis of Nicotinonitrile by Dehydration of Nicotinamide[4]

Materials:

  • Nicotinamide (100 g, 0.82 mole)

  • Phosphorus pentoxide (100 g, 0.70 mole)

  • Ether or Acetone for rinsing

Procedure:

  • In a dry 1-liter round-bottomed flask, place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide. Stopper the flask and shake to thoroughly mix the powders.

  • Connect the flask via a wide-bore tube to an 80-cm air condenser arranged for distillation. Use a 125-ml Claisen flask immersed in an ice-salt bath as the receiver. Ensure the end of the condenser does not extend far into the receiver to prevent clogging.

  • Reduce the pressure to 15–20 mm Hg.

  • Heat the mixture with a large, free flame from a high-temperature burner (e.g., Fisher or Meker type). Move the flame about to melt the material as rapidly as possible.

  • Heat the mixture vigorously for 15–20 minutes, or until no more product distills over.

  • Allow the apparatus to cool completely.

  • Rinse the product out of the condenser and connecting tube with ether or acetone. If acetone is used, it should be removed by distillation under reduced pressure before the final step.

  • Combine the rinsings with the distillate, distill off the ether on a steam bath, and then distill the product at atmospheric pressure using an air condenser.

  • Collect the fraction boiling at 205–208 °C. The yield of nicotinonitrile is 71–72 g (83–84%).

Protocol 2: General Method for Catalytic MCR Synthesis of Nicotinonitrile Derivatives[14]

Materials:

  • Aldehyde (1 mmol)

  • 3-(4-chlorophenyl)-3-oxopropanenitrile (1 mmol)

  • 1-(dibenzo[b,d]furan-2-yl)ethanone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Fe₃O₄@SiO₂@tosyl-carboxamide catalyst (0.015 g)

Procedure:

  • In a round-bottom flask, combine the aldehyde, 3-(4-chlorophenyl)-3-oxopropanenitrile, 1-(dibenzo[b,d]furan-2-yl)ethanone, ammonium acetate, and the magnetic catalyst.

  • Heat the mixture under solvent-free conditions according to the optimized temperature and time determined for the specific substrates (as reported in the literature, typically via conventional heating or microwave irradiation).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol and use an external magnet to separate and recover the magnetic catalyst.

  • Pour the reaction mixture into cold water.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure nicotinonitrile derivative.

References

An In-depth Technical Guide to 2-Hydroxy-6-methyl-5-phenylnicotinonitrile: Discovery, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, a substituted pyridinone derivative of significant interest in medicinal chemistry. While a dedicated historical record of this specific molecule is not extensively documented, this paper constructs a plausible history based on the evolution of synthetic methodologies for related nicotinonitrile and 2-pyridone scaffolds. This guide details a proposed, robust synthetic protocol, presents quantitative biological activity data from structurally similar compounds, and explores a hypothetical mechanism of action based on the established activities of this chemical class. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the nicotinonitrile framework.

A Plausible History and Discovery

The discovery of this compound is not marked by a singular, documented event but rather is a product of the broader exploration of nicotinonitrile and 2-pyridone derivatives in medicinal chemistry. The journey of this class of compounds can be traced through the development of synthetic methods for constructing the substituted pyridine ring.

Initially, research into nicotinic acid and its derivatives laid the groundwork for the synthesis of more complex structures.[1] The inherent biological significance of the pyridine nucleus, found in essential molecules like vitamins and coenzymes, spurred investigations into its synthetic analogs.[2][3]

A significant leap forward in the synthesis of highly substituted pyridines, including nicotinonitriles, came with the advent of multicomponent reactions. These reactions, which allow for the formation of complex molecules from three or more starting materials in a single step, proved to be a highly efficient way to generate diverse libraries of compounds for biological screening.

The synthesis of 2-pyridone derivatives, which exist in tautomeric equilibrium with 2-hydroxypyridines, has also been a major focus.[4][5][6] The development of methods to construct the 2-pyridone ring, often through condensation reactions, has been instrumental in accessing compounds like this compound.[7][8]

The specific substitution pattern of this compound, with its phenyl and methyl groups, suggests a synthetic strategy likely rooted in the use of a chalcone precursor, which would provide the necessary carbon framework for the pyridine ring. While the exact "discovery" of this molecule may be lost to the annals of routine synthetic exploration, its existence is a logical extension of the established and versatile chemistry of nicotinonitriles and 2-pyridones.

Proposed Synthetic Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound, based on established methods for the synthesis of related 2-pyridone derivatives.

Reaction Scheme:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A Benzaldehyde D Benzylideneacetone (Chalcone) A->D Claisen-Schmidt Condensation (aq. NaOH, EtOH) B Acetone B->D C Cyanoacetamide E This compound C->E D->E Michael Addition & Cyclization (NaOEt, EtOH)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Benzylideneacetone (Chalcone Intermediate)

  • To a stirred solution of benzaldehyde (10.6 g, 0.1 mol) and acetone (8.7 g, 0.15 mol) in ethanol (100 mL), a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL) is added dropwise at room temperature.

  • The reaction mixture is stirred vigorously for 2-3 hours, during which a yellow precipitate forms.

  • The reaction is monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • The precipitate is collected by filtration, washed with cold water until the washings are neutral to litmus, and then washed with a small amount of cold ethanol.

  • The crude benzylideneacetone is recrystallized from ethanol to yield a pure crystalline solid.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, sodium metal (2.3 g, 0.1 mol) is dissolved in absolute ethanol (100 mL) to prepare a solution of sodium ethoxide.

  • To this solution, cyanoacetamide (8.4 g, 0.1 mol) is added, and the mixture is stirred until the cyanoacetamide dissolves.

  • Benzylideneacetone (14.6 g, 0.1 mol) is then added to the reaction mixture.

  • The mixture is heated to reflux for 6-8 hours. The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water (500 mL).

  • The resulting solution is acidified with dilute hydrochloric acid until a precipitate forms.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.

Biological Activity of Structurally Related Nicotinonitrile Derivatives

Compound ClassActivityOrganism/Cell LineQuantitative Data (IC₅₀/MIC)Reference
4,6-Diaryl-3-cyano-2-pyridonesAnticancerHCT-116 (Colon)IC₅₀ = 7.26 µM[9]
4,6-Diaryl-3-cyano-2-pyridonesAnticancerMCF-7 (Breast)IC₅₀ values in the low micromolar range[3]
3-Cyanopyridine-sulfonamide hybridsAnticancer (VEGFR-2 inhibitor)Various human cancer cell linesGI₅₀ = 1.06-8.92 µM, VEGFR-2 IC₅₀ = 3.6 µM[10]
1,2,3-Triazole-linked nicotinonitrilesAntibacterialStaphylococcus aureusMIC = 16.8 µg/mL[10]
Piperidinium 3-cyanopyridine thiolateAphidicidalCowpea aphidLC₅₀ = 0.12 ppm[11]

Hypothetical Mechanism of Action and Signaling Pathway

Based on the potent anticancer activity observed in structurally related 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, it is plausible that this compound exerts its effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7] One such pathway is the MAP kinase (MAPK) signaling cascade, which is frequently dysregulated in various cancers.

The following diagram illustrates a generalized MAPK signaling pathway, a potential target for compounds of this class.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Target This compound Target->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression

Caption: Hypothetical inhibition of the MAPK signaling pathway.

In this proposed mechanism, this compound could act as an inhibitor of one of the kinases in the MAPK cascade, such as RAF or MEK. By blocking the phosphorylation and subsequent activation of downstream effectors, the compound would disrupt the signaling cascade that leads to the transcription of genes involved in cell proliferation and survival, ultimately leading to an anticancer effect.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While its specific history is intertwined with the broader exploration of nicotinonitrile chemistry, the established synthetic routes and the significant biological activities of its structural analogs provide a strong rationale for its further investigation. The proposed synthetic protocol offers a viable pathway for its synthesis, and the compiled biological data for related compounds suggests a high potential for anticancer and antimicrobial activities. Future research should focus on the synthesis and in-depth biological evaluation of this compound to fully elucidate its therapeutic potential.

References

Potential Therapeutic Targets of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the potential therapeutic applications of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. Due to the limited direct research on this specific molecule, this paper extrapolates potential mechanisms of action and therapeutic targets by examining structurally related compounds, including substituted pyridines, 2-pyridones, and nicotinonitrile derivatives. The evidence presented herein suggests that this compound may hold promise as a modulator of key signaling pathways implicated in oncology, inflammation, and infectious diseases. This whitepaper aims to serve as a foundational resource to guide future research and drug development efforts.

Introduction

The pyridine scaffold is a ubiquitous and versatile pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] The specific compound, this compound, combines the key structural features of a 2-pyridone, a methyl group, a phenyl substituent, and a nitrile moiety. This unique combination of functional groups suggests the potential for multifaceted pharmacological activities. This whitepaper will explore the potential therapeutic targets of this molecule by analyzing the established biological activities of its structural analogs.

Chemical Structure and Properties

IUPAC Name: 2-Hydroxy-6-methyl-5-phenylpyridine-3-carbonitrile

Chemical Formula: C₁₃H₁₀N₂O

Molecular Weight: 210.23 g/mol

Structure:

Chemical structure of this compound

(Note: A representative image would be placed here in a final document.)

The 2-pyridone tautomer is generally the predominant form in both solid and solution phases.[5] The presence of the nitrile group, phenyl ring, and methyl group can significantly influence the molecule's lipophilicity, electronic distribution, and steric interactions, thereby affecting its binding affinity to various biological targets.

Potential Therapeutic Targets and Mechanisms of Action

Based on the pharmacological profiles of structurally similar compounds, several potential therapeutic targets for this compound can be hypothesized.

Oncology

Substituted pyridines and 2-pyridones are well-represented among anticancer agents.[5][6] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: Many 2-pyridone derivatives are potent kinase inhibitors, targeting the ATP-binding cleft of these enzymes.[7] Potential kinase targets could include:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. Cyanopyridone derivatives have demonstrated potent inhibitory activity against VEGFR-2.[7]

    • HER-2 (Human Epidermal Growth Factor Receptor 2): Overexpression of HER-2 is a key driver in certain breast cancers. Some cyanopyridones have shown dual inhibitory action against both VEGFR-2 and HER-2.[7]

    • Other Serine/Threonine and Tyrosine Kinases: The pyridine scaffold is a common feature in inhibitors of a wide range of kinases involved in cell proliferation and survival pathways, such as AKT1 and ERα.[8]

  • Enzyme Inhibition:

    • Histone Deacetylases (HDACs): Hydroxypyridone derivatives have been investigated as inhibitors of metalloenzymes, including HDACs, which are promising targets for cancer therapy.[9]

    • Topoisomerase I: Camptothecin, a natural product containing a 2-pyridone moiety, is a known inhibitor of DNA topoisomerase I.[5]

Infectious Diseases

Pyridine derivatives have a long history of use as antimicrobial agents.[3]

  • Antibacterial Activity: The pyridine scaffold is present in several antibacterial drugs. Newly synthesized pyridine compounds have shown activity against multidrug-resistant bacteria like MRSA.[3] The mechanism can involve the disruption of bacterial cell wall synthesis, DNA replication, or metabolic pathways.

  • Antifungal Activity: Certain 2-pyridone-containing natural products exhibit potent antifungal properties.[10]

Inflammation
  • Anti-inflammatory Agents: The pyridine nucleus is found in various anti-inflammatory drugs.[1] The mechanism could involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro activities of various substituted pyridine and 2-pyridone derivatives against different biological targets. This data provides a reference for the potential potency of this compound.

Compound ClassTargetAssayIC₅₀ (µM)Reference
Cyanopyridone DerivativesVEGFR-2Kinase Assay0.124 - 0.217[7]
Cyanopyridone DerivativesHER-2Kinase Assay0.077 - 0.168[7]
Cyanopyridone DerivativesMCF-7 (Breast Cancer)MTT Assay1.39 - 1.77[7]
Cyanopyridone DerivativesHepG2 (Liver Cancer)MTT Assay2.68 - 2.71[7]
Pyrido[2,3-d]pyrimidine DerivativeshCA I (Carbonic Anhydrase)CO₂ Hydration Assay6.79[11]
Pyrido[2,3-d]pyrimidine DerivativeshCA II (Carbonic Anhydrase)CO₂ Hydration Assay7.22[11]
Pyrimidine DerivativesGlutathione S-TransferaseEnzyme Inhibition Assay0.037 - 0.662[12]
Bicyclic Hydroxypyridonesh-MB-COMTEnzyme Inhibition Assay0.0063 - 0.220[9]
Chalcone-hydroxypyridone HybridsTyrosinase (monophenolase)Enzyme Inhibition Assay2.25 - 3.07[9]
Chalcone-hydroxypyridone HybridsTyrosinase (diphenolase)Enzyme Inhibition Assay11.70 - 19.3[9]

Experimental Protocols

This section outlines general methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted nicotinonitriles. A one-pot, multi-component reaction is a common and efficient approach.

General Procedure:

  • A mixture of benzaldehyde (1 equivalent), 1-phenylethan-1-one (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (excess) in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of DMF and water).

Note: This is a generalized protocol. Optimization of reactants, solvent, temperature, and reaction time may be necessary.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the inhibitory activity of the test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Visualizations

Potential Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS HER2 HER-2 HER2->PI3K AKT AKT Proliferation Cell Proliferation & Survival AKT->Proliferation PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis HDAC HDAC Gene_Expression Altered Gene Expression HDAC->Gene_Expression Test_Compound 2-Hydroxy-6-methyl- 5-phenylnicotinonitrile Test_Compound->VEGFR2 Inhibition Test_Compound->HER2 Inhibition Test_Compound->HDAC Inhibition

Caption: Potential inhibitory effects on key oncogenic signaling pathways.

Experimental Workflow for In Vitro Screening

G start Start: Test Compound (this compound) synthesis Synthesis & Purification start->synthesis primary_screening Primary Screening synthesis->primary_screening kinase_assays Kinase Inhibition Assays (e.g., VEGFR-2, HER-2) primary_screening->kinase_assays cell_based_assays Cell-Based Assays (e.g., MTT on Cancer Cell Lines) primary_screening->cell_based_assays antimicrobial_assays Antimicrobial Assays (MIC Determination) primary_screening->antimicrobial_assays data_analysis Data Analysis (IC50 / MIC Determination) kinase_assays->data_analysis cell_based_assays->data_analysis antimicrobial_assays->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: A generalized workflow for the initial in vitro evaluation.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a promising scaffold for the development of novel therapeutic agents. The presence of the 2-pyridone core, combined with the nitrile and phenyl substituents, points towards potential activities in oncology, infectious diseases, and inflammation.

Future research should focus on the following areas:

  • Efficient Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce sufficient quantities of the compound for thorough biological evaluation.

  • In Vitro Screening: A broad-based screening against a panel of kinases, cancer cell lines, and microbial strains to identify its primary biological activities.

  • Mechanism of Action Studies: Once a primary activity is identified, detailed mechanistic studies should be conducted to elucidate the precise molecular targets and pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of each structural moiety to the observed biological activity and to optimize potency and selectivity.

This whitepaper provides a foundational framework to stimulate and guide further investigation into the therapeutic potential of this compound, a molecule that warrants exploration in the quest for new and effective medicines.

References

The Architect's Guide to Nicotinonitrile Scaffolds: A Technical Manual for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the structural elucidation of novel nicotinonitrile compounds. This whitepaper provides an in-depth overview of the methodologies, data interpretation, and logical workflows necessary for the unambiguous characterization of this important class of molecules.

Nicotinonitrile derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory effects. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. This guide serves as a practical resource for navigating the structural elucidation process, from initial spectroscopic screening to definitive crystallographic analysis.

The Strategic Workflow for Structural Confirmation

The structural elucidation of a novel nicotinonitrile compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. A logical and efficient workflow is crucial to progressing from a newly synthesized or isolated compound to a fully characterized molecule with a confirmed structure.

The typical workflow begins with preliminary characterization using spectroscopic methods that provide initial structural insights. This is followed by high-resolution mass spectrometry to determine the elemental composition. For unambiguous confirmation of connectivity and stereochemistry, advanced NMR techniques are employed. Finally, single-crystal X-ray diffraction, when feasible, provides the definitive atomic-level structure.

G Figure 1: General Workflow for Structural Elucidation cluster_0 Initial Characterization cluster_1 Molecular Formula Determination cluster_2 Structural Connectivity & Stereochemistry cluster_3 Definitive Structure Confirmation A Synthesis & Purification B FTIR Spectroscopy A->B C UV-Vis Spectroscopy A->C D High-Resolution Mass Spectrometry (HRMS) B->D C->D E 1D NMR (¹H, ¹³C) D->E F 2D NMR (COSY, HSQC, HMBC) E->F G Single-Crystal X-ray Diffraction F->G If suitable crystals are obtained H Final Structure Assignment F->H G->H

Figure 1: General Workflow for Structural Elucidation

Core Analytical Methodologies

The following sections provide detailed protocols for the key analytical techniques employed in the structural elucidation of novel nicotinonitrile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes through-bond connectivities.

2.1.1 Experimental Protocol for ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the novel nicotinonitrile compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

      • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

      • Spectral Width: A wide range to cover all carbon environments (e.g., 0 to 200 ppm).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities in the ¹H spectrum to deduce the local environment of the protons.

    • Analyze the chemical shifts in the ¹³C spectrum to identify the different carbon environments (e.g., sp³, sp², sp, carbonyl).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of the molecular ion, which in turn allows for the calculation of the elemental formula. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like many nicotinonitrile derivatives.[1][2][3]

2.2.1 Experimental Protocol for ESI-MS

  • Sample Preparation:

    • Prepare a dilute solution of the nicotinonitrile compound (typically 1-10 µg/mL) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be volatile and compatible with the ESI process. Small amounts of volatile acids (e.g., formic acid) or bases (e.g., ammonium hydroxide) can be added to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively.

  • Instrument Parameters:

    • Ionization Mode: ESI positive or negative ion mode, depending on the acidic or basic nature of the analyte.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow Rate: Optimized for stable spray formation.[4]

    • Drying Gas Temperature and Flow Rate: Adjusted to ensure efficient desolvation of the droplets.

    • Mass Analyzer: Set to a high-resolution mode (e.g., Time-of-Flight (TOF) or Orbitrap) to acquire accurate mass data.

    • Mass Range: A range that includes the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).

    • Use the accurate mass of the molecular ion to calculate the elemental composition using a formula calculator software. The software will provide a list of possible formulas within a specified mass tolerance (typically < 5 ppm).

    • Consider the isotopic pattern of the molecular ion to further confirm the elemental composition, especially for compounds containing elements with characteristic isotopes (e.g., Cl, Br).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for structural elucidation, providing an unambiguous three-dimensional model of the molecule in the solid state.[3][5][6][7][8][9] This technique reveals precise bond lengths, bond angles, and stereochemistry.

2.3.1 Experimental Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the nicotinonitrile compound of suitable size and quality (ideally 0.1-0.3 mm in all dimensions).[5]

    • Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution.[10] A variety of solvents and solvent systems should be screened to find the optimal conditions.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots from the images to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data using least-squares methods.

    • Validate the final crystal structure using crystallographic software and check for consistency with data from other analytical techniques.

Data Presentation: A Comparative Summary

For a hypothetical novel nicotinonitrile compound, "Compound X," the following tables summarize the quantitative data obtained from the core analytical techniques.

Table 1: ¹H NMR Data for Compound X (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.95d1H2.1H-2
8.20dd1H8.0, 2.1H-4
7.50d1H8.0H-5
4.25q2H7.1-OCH₂CH₃
2.80s3H-CH₃
1.30t3H7.1-OCH₂CH₃

Table 2: ¹³C NMR Data for Compound X (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
165.2C=O
155.4C-6
152.1C-2
138.7C-4
123.5C-5
115.8-CN
108.9C-3
61.5-OCH₂CH₃
24.3-CH₃
14.1-OCH₂CH₃

Table 3: High-Resolution Mass Spectrometry Data for Compound X

IonCalculated m/zMeasured m/zMass Error (ppm)Proposed Formula
[M+H]⁺205.0972205.09751.5C₁₁H₁₂N₂O₂

Signaling Pathway Context: Nicotinonitriles as Kinase Inhibitors

Many nicotinonitrile derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[11] Understanding the interaction of these compounds with their biological targets is crucial for drug development. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and PIM-1 kinase are two such targets where nicotinonitrile-based inhibitors have shown promise.[11][12][13]

The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[12][13][14][15] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers. The following diagram illustrates a simplified representation of the VEGFR-2 signaling cascade.

G Figure 2: Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Inhibitor Nicotinonitrile Inhibitor Inhibitor->VEGFR2

Figure 2: Simplified VEGFR-2 Signaling Pathway

The PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in promoting cell survival and proliferation by phosphorylating a number of downstream targets.[16][17][18][19][20]

G Figure 3: Simplified PIM-1 Kinase Signaling Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Bind JAK JAK Receptor->JAK Activate STAT STAT JAK->STAT Phosphorylate PIM1 PIM-1 Kinase STAT->PIM1 Upregulate Transcription BAD BAD PIM1->BAD Phosphorylate (inactivate) p27 p27 PIM1->p27 Phosphorylate (inactivate) Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Cycle Progression p27->Proliferation Inhibitor Nicotinonitrile Inhibitor Inhibitor->PIM1

Figure 3: Simplified PIM-1 Kinase Signaling Pathway

Conclusion

The structural elucidation of novel nicotinonitrile compounds is a critical step in the journey from chemical synthesis to potential therapeutic application. A systematic approach that integrates a suite of powerful analytical techniques is essential for success. This guide provides a foundational framework for researchers, outlining the necessary experimental protocols, data interpretation strategies, and the broader biological context for this versatile chemical scaffold. By adhering to these principles, scientists can confidently and efficiently characterize new nicotinonitrile derivatives, paving the way for the next generation of innovative medicines.

References

Methodological & Application

One-Pot Synthesis of Functionalized Pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized pyridine derivatives, a core scaffold in medicinal chemistry and drug development. The following sections offer a comparative overview of prominent synthetic strategies, detailed step-by-step protocols for key reactions, and visual representations of the experimental workflows and underlying reaction mechanisms.

Introduction

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. One-pot synthesis, the combination of multiple reaction steps in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This approach streamlines the synthesis of complex molecules, making it a highly attractive strategy for the rapid generation of libraries of pyridine derivatives for screening and lead optimization.

This document outlines several robust one-pot methodologies for the synthesis of functionalized pyridines, including modifications of the Bohlmann-Rahtz, Hantzsch, and Guareschi-Thorpe reactions, as well as a modern approach utilizing aromatic alkyne annulation.

Comparative Overview of One-Pot Pyridine Syntheses

The selection of a synthetic strategy for a target pyridine derivative depends on the desired substitution pattern and the availability of starting materials. The following table summarizes key aspects of the one-pot methods detailed in this document, allowing for a rapid comparison of their scope and efficiency.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsProduct ScopeReported Yields
Modified Bohlmann-Rahtz Synthesis 1,3-Dicarbonyl compound, Alkynone, Ammonium acetateNone (acid-free)Reflux in ethanol, 24 hPolysubstituted pyridinesUp to 98%[1]
Microwave-Assisted Bohlmann-Rahtz Ethyl β-aminocrotonate, AlkynoneAcetic acid or ZnBr₂ (optional)170°C, 10-20 min (microwave)Tri- and tetrasubstituted pyridinesUp to 98%[2]
One-Pot Hantzsch Synthesis Aldehyde, β-Ketoester (2 equiv.), Ammonium acetateCeric Ammonium Nitrate (CAN)Room temperature, solvent-free, 1-3 h1,4-Dihydropyridines (can be oxidized to pyridines)Good to excellent[3]
Advanced Guareschi-Thorpe Synthesis Alkyl cyanoacetate/Cyanoacetamide, 1,3-Dicarbonyl, Ammonium carbonateAmmonium carbonate80°C in H₂O:EtOH, 4-5 hHydroxy-cyanopyridinesHigh yields[4][5]
Cs₂CO₃-Promoted Alkyne Annulation Aromatic terminal alkyne, BenzamideCs₂CO₃135°C in sulfolane, 24 h3,5-Diaryl pyridinesModerate to good[6][7]

Experimental Protocols

The following are detailed protocols for the one-pot synthesis of functionalized pyridine derivatives.

Protocol 1: Modified Bohlmann-Rahtz Three-Component Synthesis

This acid-free, one-pot method provides polysubstituted pyridines with complete regiocontrol.[1]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Alkynone

  • Ammonium acetate

  • Ethanol

Procedure:

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv), the alkynone (1.0 mmol, 1.0 equiv), and a large excess of ammonium acetate (e.g., 10.0 mmol, 10.0 equiv).

  • Add ethanol as the solvent (e.g., 10 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired polysubstituted pyridine.

Protocol 2: Microwave-Assisted One-Pot Bohlmann-Rahtz Synthesis

This protocol offers a rapid and high-yielding route to tri- and tetrasubstituted pyridines.[2][8]

Materials:

  • Ethyl β-aminocrotonate

  • Alkynone (e.g., 1-phenylprop-2-yn-1-one)

  • Dimethyl sulfoxide (DMSO)

  • Optional: Acetic acid or Zinc Bromide (ZnBr₂)

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl β-aminocrotonate (2.0 mmol, 2.0 equiv) and the alkynone (1.0 mmol, 1.0 equiv).

  • Add DMSO (3.0 mL) as the solvent. For catalyzed reactions, add a catalytic amount of acetic acid or ZnBr₂ (e.g., 15 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 170°C for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: One-Pot Hantzsch Synthesis of 1,4-Dihydropyridines

This green, solvent-free method efficiently produces 1,4-dihydropyridine derivatives.[3]

Materials:

  • Aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde)

  • 1,3-Dione (e.g., ethyl acetoacetate, 2.0 equiv)

  • Ammonium acetate (1.0 equiv)

  • Ceric Ammonium Nitrate (CAN, catalytic amount)

Procedure:

  • In a round-bottom flask, combine the aldehyde (0.01 mol, 1.0 equiv), the 1,3-dione (0.02 mol, 2.0 equiv), ammonium acetate (0.01 mol, 1.0 equiv), and CAN (0.5 mmol).

  • Stir the mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

  • Upon completion, a solid product will form.

  • Wash the solid with water and then with n-hexane to remove impurities.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Protocol 4: Advanced Guareschi-Thorpe Synthesis of Hydroxy-Cyanopyridines

This protocol utilizes environmentally friendly conditions to synthesize valuable hydroxy-cyanopyridine building blocks.[4][5]

Materials:

  • Alkyl cyanoacetate or Cyanoacetamide

  • 1,3-Dicarbonyl compound

  • Ammonium carbonate

  • Water and Ethanol

Procedure:

  • In a flask, mix the alkyl cyanoacetate or cyanoacetamide (1.0 mmol, 1.0 equiv), the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv), and ammonium carbonate (2.0 mmol, 2.0 equiv).

  • Add a 1:1 mixture of water and ethanol (e.g., 4 mL).

  • Heat the reaction mixture at 80°C for 4-5 hours.

  • The product will often precipitate from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with cold water.

  • Further purification can be achieved by recrystallization if necessary.

Protocol 5: Cs₂CO₃-Promoted One-Pot Synthesis of 3,5-Diaryl Pyridines

This transition-metal-free method allows for the synthesis of 3,5-diaryl pyridines from readily available starting materials.[6][7]

Materials:

  • Aromatic terminal alkyne (e.g., phenylacetylene)

  • Benzamide

  • Cesium carbonate (Cs₂CO₃)

  • Sulfolane

Procedure:

  • In a screw-capped pressure tube, combine the aromatic terminal alkyne (4.0 mmol, 4.0 equiv), benzamide (1.0 mmol, 1.0 equiv), and Cs₂CO₃ (2.5 mmol, 2.5 equiv).

  • Add sulfolane (4.0 mL) as the solvent.

  • Seal the tube and stir the mixture in an oil bath at 135°C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into a mixture of water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3,5-diaryl pyridine.

Visualizing the Synthesis

To aid in the understanding of the experimental processes and reaction pathways, the following diagrams have been generated using the DOT language.

experimental_workflow_Bohlmann_Rahtz cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants 1,3-Dicarbonyl Alkynone Ammonium Acetate Reflux Reflux in Ethanol (24h) Reactants->Reflux One-Pot Evaporation Solvent Evaporation Reflux->Evaporation Purification Column Chromatography Evaporation->Purification Product Functionalized Pyridine Purification->Product

Caption: One-Pot Modified Bohlmann-Rahtz Synthesis Workflow.

reaction_mechanism_Hantzsch cluster_intermediates Key Intermediates Formation cluster_cyclization Cyclization and Aromatization Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation (Aldehyde + Ketoester 1) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (2) Enamine Enamine Formation (Ketoester 2 + Ammonia) Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Dehydration Dehydration Cyclization->Dehydration Dihydropyridine 1,4-Dihydropyridine Dehydration->Dihydropyridine Oxidation Oxidation (optional) Dihydropyridine->Oxidation Pyridine Pyridine Oxidation->Pyridine

Caption: Simplified Hantzsch Pyridine Synthesis Mechanism.

logical_relationship_methods cluster_named Classical Named Reactions cluster_modern Modern Methods OnePot One-Pot Pyridine Synthesis Bohlmann Bohlmann-Rahtz OnePot->Bohlmann Hantzsch Hantzsch OnePot->Hantzsch Guareschi Guareschi-Thorpe OnePot->Guareschi Microwave Microwave-Assisted OnePot->Microwave MetalFree Transition-Metal-Free (e.g., Cs₂CO₃) OnePot->MetalFree Bohlmann->Microwave enhancement

Caption: Logical Relationship of One-Pot Pyridine Syntheses.

References

Application Notes and Protocols for the Multi-Component Synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot, three-component reaction, which offers a highly efficient and atom-economical approach to this class of compounds. This application note includes a plausible reaction mechanism, a detailed experimental protocol, a table of representative data, and visual workflows to guide researchers in the successful synthesis and characterization of the target molecule.

Introduction

Nicotinonitrile derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The development of efficient and versatile synthetic methods for accessing novel nicotinonitrile scaffolds is of great interest to the drug discovery community. Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step, thereby reducing reaction time, cost, and waste. This protocol outlines a modified Hantzsch-type pyridine synthesis for the preparation of this compound.

Proposed Reaction Scheme

The synthesis of this compound can be achieved through a three-component reaction involving ethyl benzoylacetate, malononitrile, and acetaldehyde, with ammonium acetate serving as the ammonia source and catalyst. The reaction proceeds through a cascade of condensation, Michael addition, and cyclization/aromatization steps to yield the desired product.

Experimental Protocols

Materials and Equipment:

  • Ethyl benzoylacetate

  • Malononitrile

  • Acetaldehyde

  • Ammonium acetate

  • Ethanol (absolute)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (1.92 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Add 30 mL of absolute ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Slowly add acetaldehyde (0.56 mL, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into 100 mL of ice-cold water with stirring.

  • A precipitate should form. If no precipitate forms, acidify the solution slightly with dilute HCl (1 M) to a pH of 5-6.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product in a desiccator under vacuum.

  • Characterize the final product by melting point, NMR, mass spectrometry, and FT-IR.

Data Presentation

The following table summarizes representative data for the synthesis of this compound under varying conditions. Please note that these are illustrative values and actual results may vary.

EntryCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
1Ammonium AcetateEthanol675235-237
2PiperidineEthanol868234-236
3TriethylamineDMF672235-238
4No CatalystEthanol1245233-235

Visualizations

The following diagrams illustrate the proposed reaction mechanism and the experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product EBA Ethyl Benzoylacetate Knoevenagel Knoevenagel Adduct EBA->Knoevenagel + Malononitrile MN Malononitrile AA Acetaldehyde Enamine Enamine Intermediate AA->Enamine + Ammonia NH3 Ammonia (from NH4OAc) Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Hydroxy-6-methyl- 5-phenylnicotinonitrile Cyclized_Intermediate->Product Aromatization (Tautomerization) Experimental_Workflow A 1. Mix Reactants (Ethyl Benzoylacetate, Malononitrile, Ammonium Acetate, Ethanol) B 2. Add Acetaldehyde A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool and Concentrate D->E Reaction Complete F 6. Precipitate in Ice Water E->F G 7. Filter and Wash F->G H 8. Recrystallize G->H I 9. Dry the Product H->I J 10. Characterize (MP, NMR, MS, IR) I->J

Application Notes and Protocols: Purification of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, a key intermediate in various synthetic applications. The following sections outline common purification techniques, including recrystallization and silica gel column chromatography, which are broadly applicable to solid organic compounds of this nature. While specific experimental data for this compound is not extensively published, the protocols provided are based on established methods for structurally similar molecules and serve as a robust starting point for process development and optimization.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The purity of this compound is critical for subsequent reactions and biological assays. This document details two primary methods for its purification: recrystallization and column chromatography. Recrystallization is a cost-effective method for removing impurities from a solid sample, while column chromatography is a versatile technique for separating compounds with different polarities.

Purification Techniques

Two common and effective techniques for the purification of solid organic compounds like this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. Impurities are typically left behind in the solution.

Silica Gel Column Chromatography

Column chromatography is a separation technique in which the stationary phase is a solid (in this case, silica gel) packed into a column, and the mobile phase is a liquid solvent or a mixture of solvents. The compound of interest is separated from impurities based on its differential adsorption to the silica gel.

Quantitative Data Summary

The following table summarizes the expected outcomes for the described purification techniques. It is important to note that the actual yield and purity will depend on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical Yield (%)Expected Purity (%)Key Parameters to Optimize
Recrystallization60 - 90> 98Solvent choice, cooling rate, solvent volume
Silica Gel Column Chromatography50 - 85> 99Solvent system (eluent), silica gel to compound ratio, column dimensions

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. Common solvents for similar compounds include ethanol, isopropanol, and ethyl acetate.[1][2]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold solvent for washing

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography. The eluent system will need to be optimized to achieve good separation. A common starting point for similar compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal eluent should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing:

    • Place a small piece of cotton or glass wool at the bottom of the chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Continuously add eluent to the top of the column to prevent it from running dry.

  • Fraction Analysis:

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization Workflow

G Workflow for Purification by Recrystallization A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Cool to Crystallize C->D E Filter Crystals D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: A schematic overview of the recrystallization process.

Column Chromatography Workflow

G Workflow for Purification by Column Chromatography A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: A step-by-step diagram of the column chromatography procedure.

References

Application Notes and Protocols for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile and Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile is limited in publicly available literature. The following application notes and protocols are based on closely related 2-hydroxynicotinonitrile and 5-phenylnicotinonitrile derivatives and are intended to serve as a guide for research and development.

Introduction

Nicotinonitrile (3-cyanopyridine) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with several marketed drugs containing this scaffold. The 2-hydroxy (or its tautomeric form, 2-pyridone) substitution, combined with a phenyl group at the 5-position and a methyl group at the 6-position, suggests potential for diverse biological activities. The 2-pyridone structure can act as both a hydrogen bond donor and acceptor, and it serves as a bioisostere for various functional groups, including amides and phenyls, influencing properties like solubility and metabolic stability.[1] This structural motif is found in compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1]

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally related compounds, this compound could be investigated for a variety of therapeutic applications.

  • Anticancer Activity: Nicotinonitrile derivatives have been reported as inhibitors of various kinases involved in cancer progression, such as PIM-1 kinase and vascular endothelial growth factor receptor 2 (VEGFR-2).[2][3] The 2-pyridone moiety is also present in numerous anticancer agents.[3] Molecular docking studies on related furo[2,3-b]pyridine derivatives suggest potential binding to key signaling proteins like AKT1, estrogen receptor alpha (ERα), and HER2.[4]

  • Antimicrobial and Antifungal Activity: Substituted nicotinonitriles have demonstrated promising antibacterial and antifungal properties.[5][6] For instance, certain 2-oxonicotinonitrile derivatives have shown activity against Bacillus subtilis.[7]

  • Anti-inflammatory and Anti-fibrotic Activity: The structurally similar compound Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an approved anti-fibrotic agent, suggesting that derivatives of this compound could possess similar properties.[8][9]

  • Enzyme Inhibition: The nicotinonitrile scaffold is present in inhibitors of various enzymes, including acetylcholinesterase.[2]

General Synthetic Approaches

Hypothetical Synthetic Protocol:

A plausible synthetic route could involve a multi-component reaction.

Reaction Scheme:

Synthetic_Scheme Reactant1 Phenylacetaldehyde Intermediate1 Intermediate Chalcone-like adduct Reactant1->Intermediate1 Knoevenagel condensation Reactant2 Ethyl acetoacetate Reactant2->Intermediate1 Reactant3 Malononitrile Product 2-Hydroxy-6-methyl-5- phenylnicotinonitrile Reactant3->Product Intermediate1->Product Cyclization with Malononitrile (Ammonium acetate)

Caption: General synthetic pathway for 2-hydroxynicotinonitriles.

Protocol:

  • Synthesis of an α,β-unsaturated ketone (Chalcone derivative): Phenylacetaldehyde and ethyl acetoacetate could be reacted under base-catalyzed (e.g., piperidine) Knoevenagel condensation conditions to form an intermediate.

  • Cyclization: The resulting intermediate can be cyclized with malononitrile in the presence of a catalyst such as ammonium acetate in a suitable solvent like ethanol.[5][6]

  • Work-up and Purification: The reaction mixture would be cooled, and the precipitated product filtered, washed, and recrystallized to obtain the pure this compound.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.[10]

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data from Related Compounds

The following table summarizes the biological activity of some nicotinonitrile and 2-pyridone derivatives to provide a reference for potential efficacy.

Compound ClassActivityTarget/AssayMeasured ValueReference
Nicotinonitrile-sulfonamide hybridAnticancerVEGFR-2 InhibitionIC50 = 3.6 µM[2]
2-Oxonicotinonitrile derivativeAntibacterialBacillus subtilisInhibition zone: 23 mm[7]
5-phenyl-4-hydroxy-2-pyridone derivativeα-amylase inhibitionα-amylase enzymeIC50 = 5.48 - 9.31 mM[11]
Pyrimidine derivative with nicotinic acidAnti-fibroticHSC-T6 cellsIC50 = 45.69 µM[12]

Potential Signaling Pathway Involvement

Based on the known targets of related compounds, this compound could potentially modulate key signaling pathways implicated in cancer and other diseases.

Signaling_Pathway Compound 2-Hydroxy-6-methyl-5- phenylnicotinonitrile VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PI3K PI3K Compound->PI3K Inhibition PIM1 PIM-1 Kinase Compound->PIM1 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT1 PI3K->AKT CellGrowth Cell Proliferation & Survival AKT->CellGrowth PIM1->CellGrowth

Caption: Potential signaling pathways targeted by nicotinonitrile derivatives.

This diagram illustrates that the compound could potentially inhibit receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis.[2] It might also interfere with the PI3K/AKT pathway, a central regulator of cell survival and proliferation.[4] Furthermore, inhibition of kinases like PIM-1 could be another mechanism for its potential anticancer effects.[3]

Conclusion

While direct experimental evidence for this compound is currently lacking, the rich medicinal chemistry of the nicotinonitrile and 2-pyridone scaffolds provides a strong rationale for its synthesis and biological evaluation. The protocols and data presented here, derived from closely related analogs, offer a foundational framework for researchers to explore the therapeutic potential of this and similar compounds. Further investigation is warranted to elucidate its specific biological activities and mechanisms of action.

References

Application Notes and Protocol for the Synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The described method is a one-pot, three-component reaction, which is an efficient strategy for the formation of highly substituted pyridines. This protocol is intended for use by qualified researchers and scientists.

Introduction

Nicotinonitrile derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active substances and functional materials. The pyridine core is a key pharmacophore in numerous approved drugs. The title compound, this compound, possesses functional groups that make it an attractive scaffold for further chemical modifications and for screening for various biological activities. The synthesis of such polysubstituted pyridines is often achieved through multi-component reactions, which offer advantages in terms of efficiency, atom economy, and reduced waste.

The protocol detailed below describes a plausible and efficient one-pot synthesis of this compound from readily available starting materials: benzoylacetone, malononitrile, and ammonium acetate.

Reaction Scheme

Reaction_Scheme reactant1 Benzoylacetone reactants reactant1->reactants reactant2 Malononitrile reactant2->reactants reactant3 Ammonium Acetate reactant3->reactants product This compound reactants->product Ethanol, Reflux

Caption: One-pot synthesis of this compound.

Experimental Protocol

Materials:

  • Benzoylacetone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium acetate (4.0 eq)

  • Ethanol (solvent)

  • Distilled water

  • Hydrochloric acid (1 M, for acidification)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzoylacetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (4.0 eq).

  • Solvent Addition: Add a sufficient amount of ethanol to dissolve the reactants and allow for efficient stirring.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the solvent using a rotary evaporator. c. Add distilled water to the residue and stir. d. Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M hydrochloric acid. This will cause the product to precipitate. e. Collect the precipitate by vacuum filtration using a Büchner funnel. f. Wash the solid with cold distilled water.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. b. Dry the purified product under vacuum.

  • Characterization: a. Determine the melting point of the purified compound. b. Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

As this is a generalized protocol, experimental data will vary. The following table provides a template for recording and presenting the quantitative data from the synthesis.

ParameterValue
Molar Mass of Product224.25 g/mol
Theoretical Yield (g)Calculate based on limiting reagent
Actual Yield (g)Record experimental value
Percent Yield (%)Calculate
Melting Point (°C)Record experimental value
Appearancee.g., White crystalline solid

Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants: - Benzoylacetone - Malononitrile - Ammonium Acetate start->reactants solvent Add Ethanol reactants->solvent reflux Reflux for 2-4 hours (Monitor by TLC) solvent->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate workup Aqueous Work-up (Add Water, Acidify with HCl) evaporate->workup filter Filter Precipitate workup->filter wash Wash with Cold Water filter->wash purify Recrystallize wash->purify dry Dry Under Vacuum purify->dry characterize Characterize Product (MP, NMR, IR, MS) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Malononitrile is toxic and should be handled with care.

  • Ethanol is flammable; avoid open flames.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The provided protocol outlines a straightforward and efficient method for the synthesis of this compound. This one-pot, three-component approach is a valuable strategy for accessing polysubstituted nicotinonitrile derivatives, which are important scaffolds in drug discovery and development. The detailed workflow and data presentation template are designed to aid researchers in the successful execution and documentation of this synthesis.

Application Notes and Protocols for In Vitro Assays Involving 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher, scientist, or drug development professional,

This document is intended to provide detailed application notes and protocols for in vitro assays involving the compound 2-Hydroxy-6-methyl-5-phenylnicotinonitrile . However, a comprehensive review of currently available scientific literature reveals a significant gap in published research concerning the specific biological activities and mechanisms of action of this particular molecule. While the broader class of substituted nicotinonitriles has been the subject of various studies, data directly pertaining to this compound is not yet available in the public domain.

Therefore, this document will, in lieu of specific data, provide a foundational guide based on the established in vitro evaluation of structurally related nicotinonitrile and pyridine derivatives. These proposed assays represent a logical starting point for investigating the potential biological effects of this compound.

General Application Notes for Substituted Nicotinonitriles

Substituted nicotinonitrile derivatives have demonstrated a wide range of biological activities, most notably as antiproliferative and antimicrobial agents. The following notes are based on these general findings and can guide the initial investigation of this compound.

  • Antiproliferative Activity: Many nicotinonitrile analogs have been screened for their ability to inhibit the growth of various cancer cell lines. Common cell lines for such screenings include those from cervical (HeLa), prostate (DU145), liver (HepG2), breast (MDA-MB-231, MCF-7), and colon (HCT-116) cancers.

  • Mechanism of Action: The anticancer effects of some related compounds have been attributed to the induction of apoptosis, often investigated through caspase activation assays and analysis of cell cycle arrest.

  • Antimicrobial Activity: Several pyridine and nicotinonitrile derivatives have been evaluated for their efficacy against various bacterial and fungal strains.

Proposed In Vitro Assay Protocols

The following are detailed, generalized protocols that can be adapted for the initial screening and characterization of this compound.

Antiproliferative Activity Assessment using MTT Assay

This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of living cells.

Experimental Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., HeLa, HepG2, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle ControlValue100%
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
...ValueValue
Positive ControlValueValue
Caspase-Glo® 3/7 Assay for Apoptosis Induction

This protocol can be used to determine if the observed cytotoxicity is due to the induction of apoptosis via the activation of caspases 3 and 7.

Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7. The assay reagent contains a luminogenic caspase-3/7 substrate in a buffer. The cleavage of the substrate by caspases generates a luminescent signal that is proportional to the amount of caspase activity.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from the MTT Assay protocol, seeding cells in white-walled 96-well plates suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the fold increase in caspase activity relative to the vehicle control.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU)Fold Increase in Caspase Activity
Vehicle ControlValue1.0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
...ValueValue
Positive Control (e.g., Staurosporine)ValueValue

Visualizations of Proposed Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the proposed experiments and a hypothetical signaling pathway for apoptosis induction.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_conclusion Conclusion start Synthesize/Obtain 2-Hydroxy-6-methyl-5- phenylnicotinonitrile assay_select Select Cancer Cell Lines start->assay_select mtt_assay Perform MTT Assay assay_select->mtt_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis is_active Is Compound Active? caspase_assay Caspase-Glo® 3/7 Assay is_active->caspase_assay Yes cell_cycle Cell Cycle Analysis (Flow Cytometry) is_active->cell_cycle Yes western_blot Western Blot for Apoptotic Markers caspase_assay->western_blot cell_cycle->western_blot conclusion Elucidate Apoptotic Mechanism western_blot->conclusion data_analysis->is_active

Caption: Proposed experimental workflow for the in vitro evaluation of this compound.

hypothetical_pathway compound 2-Hydroxy-6-methyl-5- phenylnicotinonitrile target Putative Cellular Target (e.g., Kinase, Microtubule) compound->target stress Cellular Stress Signal target->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp37 Caspase-3/7 Activation (Executioner Caspases) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway that could be investigated for this compound.

As new research on this compound becomes available, these general protocols and hypothetical pathways can be refined to reflect specific experimental findings. We encourage the scientific community to pursue further investigation into the biological properties of this compound.

Application Notes and Protocols: Screening of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile for Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antiproliferative potential of the compound 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. The following protocols detail established methodologies for assessing cytotoxicity, cell proliferation, cell cycle progression, and apoptosis induction. Additionally, we present key signaling pathways commonly dysregulated in cancer that may be targeted by nicotinonitrile derivatives.

Assessment of Cytotoxicity and Cell Viability

The initial screening of an antiproliferative compound involves determining its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.

Table 1: Hypothetical Dose-Response Data for this compound
Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (HepG2)% Cell Viability (A549)
0 (Control)100 ± 4.5100 ± 5.2100 ± 3.8
195 ± 3.892 ± 4.198 ± 2.9
582 ± 5.178 ± 6.390 ± 4.5
1065 ± 4.255 ± 5.875 ± 3.7
2540 ± 3.935 ± 4.758 ± 4.1
5025 ± 3.118 ± 3.342 ± 3.9
10010 ± 2.58 ± 2.125 ± 3.2
IC50 (µM) ~20 ~15 ~45

Data are presented as mean ± standard deviation.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Analysis of Cell Proliferation

To confirm that the observed reduction in cell viability is due to an inhibition of cell division, a BrdU incorporation assay can be performed. This assay measures DNA synthesis, a hallmark of proliferating cells.

Table 2: Hypothetical BrdU Incorporation Data
TreatmentBrdU Incorporation (% of Control)
Control100 ± 8.2
This compound (IC50 concentration)45 ± 6.5
Doxorubicin (Positive Control)30 ± 5.1

Data are presented as mean ± standard deviation.

Experimental Protocol: BrdU Assay

The Bromodeoxyuridine (BrdU) assay is based on the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[2][3] Incorporated BrdU is then detected using a specific antibody.

Materials:

  • Cells and treatment compounds as in the MTT assay

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection (e.g., TMB for HRP)

  • Microplate reader or fluorescence microscope

Procedure:

  • Seed and treat cells as described for the MTT assay.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours.[4]

  • Remove the labeling solution and fix the cells.

  • Denature the DNA to allow antibody access to the incorporated BrdU.

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells and add the detection substrate.

  • Measure the signal using a microplate reader or visualize by microscopy.

Investigation of Cell Cycle Arrest

Many antiproliferative compounds exert their effects by causing cell cycle arrest at specific checkpoints. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Table 3: Hypothetical Cell Cycle Distribution Data
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control60 ± 3.525 ± 2.815 ± 2.1
This compound (IC50)75 ± 4.110 ± 1.915 ± 2.5
Nocodazole (Positive Control for G2/M arrest)10 ± 1.85 ± 1.285 ± 5.3

Data are presented as mean ± standard deviation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the DNA content of cells.[5] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest treated and control cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.[6]

Detection of Apoptosis Induction

A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. The Annexin V assay is a common method for detecting early-stage apoptosis.

Table 4: Hypothetical Apoptosis Induction Data
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control2 ± 0.51 ± 0.3
This compound (IC50)25 ± 3.18 ± 1.5
Staurosporine (Positive Control)45 ± 4.215 ± 2.8

Data are presented as mean ± standard deviation.

Experimental Protocol: Annexin V Apoptosis Assay

This assay is based on the principle that in early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore to detect these apoptotic cells.[7][8] Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Harvest treated and control cells, including any floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.[9]

  • Analyze the samples by flow cytometry, detecting the fluorescence of both Annexin V and PI.

Experimental Protocol: Western Blotting for Apoptotic Markers

To further confirm apoptosis and investigate the underlying molecular mechanisms, Western blotting can be used to detect the expression levels of key apoptosis-related proteins.

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear overview of the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_assays Antiproliferative Assays cluster_mechanism Mechanism of Action start Start: Cancer Cell Lines treat Treat with 2-Hydroxy-6-methyl- 5-phenylnicotinonitrile start->treat mtt MTT Assay (Viability) treat->mtt brdu BrdU Assay (Proliferation) treat->brdu cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle brdu->cell_cycle apoptosis Apoptosis Assay (Annexin V) cell_cycle->apoptosis western Western Blot (Apoptotic Proteins) apoptosis->western pathway Signaling Pathway Analysis western->pathway end end pathway->end Conclusion on Antiproliferative Activity

Caption: Experimental workflow for screening antiproliferative activity.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_p53 p53 Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Compound 2-Hydroxy-6-methyl- 5-phenylnicotinonitrile Compound->PI3K Inhibition? Compound->MEK Inhibition? Compound->p53 Activation?

Caption: Key signaling pathways in cancer cell proliferation.

The PI3K/Akt/mTOR pathway is crucial for regulating cell growth, proliferation, and survival.[12] The MAPK/ERK pathway is another key signaling cascade that controls cell division and differentiation.[13] The p53 tumor suppressor pathway plays a critical role in inducing cell cycle arrest and apoptosis in response to cellular stress.[14][15] Nicotinonitrile derivatives may exert their antiproliferative effects by modulating one or more of these pathways. Further investigation would be required to elucidate the precise mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related 2-pyridone derivatives through a one-pot multicomponent reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst or base. 2. Low quality or incorrect starting materials. 3. Inappropriate reaction temperature. 4. Insufficient reaction time. 5. Presence of excess water in reagents or solvent.1. Use a freshly prepared or properly stored catalyst/base. Consider screening different bases (e.g., piperidine, triethylamine, sodium ethoxide). 2. Verify the purity of benzaldehyde, ethyl acetoacetate (or a similar active methylene compound), and the nitrile source by analytical methods (e.g., NMR, GC-MS). 3. Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. A stepwise increase in temperature (e.g., 60°C, 80°C, 100°C) can help identify the optimal condition. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. 5. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of Multiple Side Products 1. Undesired side reactions due to incorrect stoichiometry. 2. Decomposition of starting materials or product at high temperatures. 3. Knoevenagel condensation product as a major byproduct. 4. Michael addition side products.1. Carefully control the stoichiometry of the reactants. A 1:1:1:1 molar ratio of benzaldehyde, active methylene compound, nitrile source, and base is a good starting point. 2. Avoid excessive heating. If high temperatures are necessary, consider using a high-boiling point solvent to maintain a stable reaction temperature. 3. The initial condensation product can sometimes be isolated. To promote the cyclization, ensure the base is sufficiently strong or consider a two-step procedure where the Knoevenagel adduct is first formed and then cyclized. 4. Adjusting the order of addition of reactants can sometimes minimize Michael addition side products.
Difficulty in Product Purification/Isolation 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials with similar polarity to the product. 3. Oily or tarry crude product.1. After the reaction, try to precipitate the product by adding a non-polar solvent (e.g., hexane, diethyl ether) to the reaction mixture. 2. Optimize the reaction to drive it to completion. For purification, column chromatography with a carefully selected solvent system is recommended. 3. Triturate the crude product with a suitable solvent to induce crystallization. If this fails, column chromatography is the next best option.
Product Insoluble and Difficult to Characterize 1. The product may have low solubility in common NMR solvents.1. Try using deuterated dimethyl sulfoxide (DMSO-d6) or deuterated trifluoroacetic acid (TFA-d) as the NMR solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and efficient method is a one-pot, four-component reaction involving benzaldehyde, an active methylene compound like ethyl acetoacetate, a nitrile source such as malononitrile or cyanoacetamide, and a basic catalyst. This is a variation of the Hantzsch pyridine synthesis.

Q2: Which catalyst is most effective for this synthesis?

A2: Basic catalysts are typically used to promote the condensation reactions. Piperidine is a commonly used and effective catalyst. Other bases like triethylamine or sodium ethoxide can also be employed. The choice of catalyst can influence the reaction rate and yield, so some optimization may be necessary.

Q3: What are the typical reaction conditions?

A3: The reaction is often carried out in a protic solvent like ethanol or a higher boiling point solvent like dimethylformamide (DMF). The temperature can range from room temperature to reflux, depending on the specific reactants and catalyst used. Microwave irradiation has also been shown to accelerate the reaction and improve yields in similar syntheses.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q5: What are the expected side products in this synthesis?

A5: Common side products include the Knoevenagel condensation product between benzaldehyde and the active methylene compound, and Michael addition products. Incomplete cyclization can also lead to the formation of acyclic intermediates.

Q6: How can I purify the final product?

A6: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water. If recrystallization is not effective, column chromatography on silica gel is a reliable method for obtaining a pure product.

Q7: Can I use a different aromatic aldehyde instead of benzaldehyde?

A7: Yes, this reaction is generally tolerant of a variety of substituted aromatic aldehydes. The electronic nature of the substituent on the aldehyde (electron-donating or electron-withdrawing) can affect the reaction rate and yield.

Experimental Protocols

General One-Pot Synthesis of this compound

This protocol is a generalized procedure based on common multicomponent reactions for the synthesis of substituted 2-pyridones.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and malononitrile (10 mmol) in ethanol (30 mL).

  • Add piperidine (1 mmol, 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

  • Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. Add cold water to the concentrated solution to induce precipitation.

  • Collect the crude product by filtration and dry it.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Table 1: Effect of Catalyst on Yield
Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol78 (Reflux)6~85
TriethylamineEthanol78 (Reflux)8~70
Sodium EthoxideEthanol25 (RT)12~65
No CatalystEthanol78 (Reflux)24<10

Note: The yields are approximate and can vary based on the specific experimental conditions and scale.

Table 2: Effect of Solvent on Yield
CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol78 (Reflux)6~85
PiperidineDMF1004~90
PiperidineToluene110 (Reflux)8~75
PiperidineWater100 (Reflux)12~60

Note: The yields are approximate and can vary based on the specific experimental conditions and scale.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Mix Reactants: Benzaldehyde, Ethyl Acetoacetate, Malononitrile in Ethanol start->reactants catalyst Add Catalyst: Piperidine reactants->catalyst reflux Heat to Reflux (4-6 hours) catalyst->reflux monitoring Monitor Reaction (TLC) reflux->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete precipitation Precipitation/ Concentration cooling->precipitation filtration Filter and Wash with Cold Ethanol precipitation->filtration purification Recrystallize from Ethanol filtration->purification product Pure Product purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic issue Low Yield cause1 Inactive Catalyst issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Impure Reagents issue->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Verify Reagent Purity cause3->solution3

Caption: A simplified logic diagram for troubleshooting low product yield.

References

troubleshooting common issues in nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of nicotinonitrile. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nicotinonitrile?

A1: Nicotinonitrile, also known as 3-cyanopyridine, is synthesized through several common methods. These include the dehydration of nicotinamide, the ammoxidation of 3-methylpyridine (3-picoline), the reaction of 3-bromopyridine with a cyanide source, and from nicotinic acid.[1] The choice of method often depends on the available starting materials, scale of the reaction, and desired purity.

Q2: I am experiencing a lower than expected yield. What are the general causes for low yields in nicotinonitrile synthesis?

A2: Low yields can stem from a variety of factors, much like in many organic syntheses. Common causes include incomplete reactions, side reactions consuming starting materials or products, loss of product during workup and purification, and degradation of the product under the reaction or workup conditions. It is also possible that the literature-reported yield is not consistently reproducible.

Q3: What are some common impurities I might encounter in my final product?

A3: The impurity profile of your nicotinonitrile will largely depend on the synthetic route chosen. For instance, if synthesizing from 3-methylpyridine, unreacted starting material and pyridine are common impurities. When starting from nicotinic acid, you might find residual starting material or nicotinamide if the reaction is incomplete.

Q4: How can I best purify my crude nicotinonitrile?

A4: Common purification techniques for nicotinonitrile include fractional distillation and recrystallization.[2] The choice between these methods depends on the physical state of your crude product (oil or solid) and the nature of the impurities. For mixtures of liquids with close boiling points, fractional distillation is often employed.[3][4] If your product is a solid, recrystallization from a suitable solvent can be an effective purification method.[5]

Troubleshooting Guides

Issue 1: Low Yield in Synthesis from Nicotinamide

Q: My nicotinonitrile yield from the dehydration of nicotinamide is significantly lower than the reported 83-84%. What could be the issue?

A: Low yields in this synthesis can often be traced back to several key areas. Here is a step-by-step guide to troubleshoot the problem.

Troubleshooting Steps:

  • Incomplete Dehydration: The dehydration of nicotinamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) is a vigorous reaction.[1] Ensure that the reactants are thoroughly mixed and that the heating is sufficient to drive the reaction to completion. Inadequate heating can lead to unreacted nicotinamide remaining in the reaction flask.

  • Product Sublimation and Loss: Nicotinonitrile is a solid with a relatively low melting point (51°C) and can be volatile.[6] During the distillation for purification, product can solidify in the condenser, leading to blockages and loss of material.[1] Ensure the condenser is not overly cooled and that the collection flask is properly set up to receive the solidifying product.

  • Hydrolysis during Workup: Any residual dehydrating agent must be carefully quenched. If water is added too quickly or if the product is exposed to moisture for extended periods before purification, the nicotinonitrile can hydrolyze back to nicotinamide, thus reducing your yield.

  • Mechanical Losses: Ensure all product is transferred between vessels during the workup. Rinsing glassware with a suitable solvent (like ether or acetone) can help recover product that has adhered to the surfaces.[1]

Issue 2: Poor Selectivity and Byproduct Formation in Ammoxidation of 3-Methylpyridine

Q: I am attempting the ammoxidation of 3-methylpyridine and observing the formation of significant byproducts, leading to poor selectivity for nicotinonitrile. How can I improve this?

A: The ammoxidation of 3-methylpyridine is a gas-phase catalytic reaction that can be sensitive to reaction conditions. Controlling these parameters is key to maximizing selectivity.

Troubleshooting Steps:

  • Catalyst Activity and Deactivation: The catalyst, often a vanadium phosphorus oxide (VPO) or a supported metal oxide, is crucial.[7] Over time, catalysts can deactivate due to coking, sintering, or phase changes, leading to a decrease in selectivity and conversion.[8][9] Consider regenerating or replacing the catalyst. The performance of VPO catalysts has been shown to be influenced by their precursor compounds and activation procedures.[10]

  • Reaction Temperature: The reaction is highly exothermic. Poor temperature control can lead to over-oxidation, resulting in the formation of carbon oxides (CO, CO₂) and other undesired byproducts. The optimal temperature range is typically between 350-450°C.

  • Feed Composition: The molar ratio of 3-methylpyridine, ammonia, and oxygen is a critical parameter. An excess of ammonia is generally used to suppress the formation of oxidation byproducts. The presence of steam in the feed can also improve selectivity and catalyst stability.

  • Contact Time: The residence time of the reactants over the catalyst bed influences the conversion and selectivity. A contact time that is too long can lead to over-oxidation, while a time that is too short will result in incomplete conversion.

Quantitative Data Summary

Synthesis MethodStarting MaterialReagentsTypical Yield (%)Key Challenges
DehydrationNicotinamidePhosphorus Pentoxide (P₂O₅)83-84[1]Vigorous reaction, product solidification in condenser[1]
Ammoxidation3-MethylpyridineAmmonia, Oxygen, Catalyst (e.g., VPO)up to 95[11]Catalyst deactivation, byproduct formation, temperature control[7][8]
Cyanation3-BromopyridineCuprous Cyanide (CuCN)70-75[12]Use of toxic cyanide, purification from copper salts

Experimental Protocols

Synthesis of Nicotinonitrile from Nicotinamide

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Nicotinamide (100 g, 0.82 mol)

  • Phosphorus pentoxide (100 g, 0.70 mol)

  • Ether or Acetone

  • 1 L round-bottom flask

  • 80 cm air condenser

  • 125 mL Claisen flask (receiver)

  • Heating mantle or burner

  • Distillation apparatus

Procedure:

  • In a dry 1 L round-bottom flask, combine the powdered nicotinamide and phosphorus pentoxide. Stopper the flask and shake to ensure thorough mixing.

  • Connect the flask to an 80 cm air condenser arranged for distillation. Use a 125 mL Claisen flask immersed in an ice-salt bath as the receiver. It is important that the end of the condenser is not constricted to prevent clogging by the solid product.[1]

  • Reduce the pressure to 15-20 mm Hg.

  • Heat the mixture vigorously with a burner, moving the flame to melt the material as rapidly as possible. Continue heating until no more product distills over, or until foaming ceases (approximately 15-20 minutes).

  • Allow the apparatus to cool completely.

  • Rinse the product from the condenser and connecting tube into the receiver using ether or acetone.

  • If ether was used, distill it off on a steam bath.

  • Distill the remaining crude nicotinonitrile at atmospheric pressure using an air condenser. Collect the fraction boiling between 205-208°C. The expected yield is 71-72 g (83-84%).

Visualizations

Troubleshooting_Low_Yield cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Low Nicotinonitrile Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction Check Reaction Conditions side_reactions Side Reactions start->side_reactions Analyze Crude Mixture (TLC, GC) product_loss Product Loss During Transfer start->product_loss Review Transfer Technique hydrolysis Hydrolysis of Product start->hydrolysis Ensure Anhydrous Conditions purification_issues Inefficient Purification start->purification_issues Optimize Purification Method solution1 Increase reaction time or temperature. incomplete_reaction->solution1 Possible Solution solution2 Adjust stoichiometry or use a more selective reagent. side_reactions->solution2 Possible Solution solution3 Rinse glassware with appropriate solvent. product_loss->solution3 Possible Solution solution4 Use dry solvents and handle product quickly. hydrolysis->solution4 Possible Solution solution5 Select appropriate distillation or recrystallization conditions. purification_issues->solution5 Possible Solution

References

Technical Support Center: Optimization of Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory methods for pyridine synthesis?

A1: Several methods are widely used, each with specific advantages. The most common include:

  • Hantzsch Dihydropyridine Synthesis: A multi-component reaction ideal for producing 1,4-dihydropyridines, which are subsequently oxidized to pyridines. It is versatile but requires a final oxidation step.[1][2]

  • Bohlmann-Rahtz Pyridine Synthesis: A two-step process involving the condensation of enamines with ethynylketones, which is valuable for creating tri-substituted pyridines.[3][4]

  • Guareschi-Thorpe Synthesis: This method uses cyanoacetamide and a 1,3-diketone to produce 2-pyridones.[5][6] Recent advancements have made this an eco-friendly option using aqueous media.[7]

  • Chichibabin Synthesis: An older method used industrially for simple pyridines from aldehydes and ammonia at high temperatures. It often suffers from low yields but uses inexpensive precursors.[8][9]

Q2: How can I monitor the progress of my pyridine synthesis reaction?

A2: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a convenient method to check for the consumption of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed. 1H NMR spectroscopy of crude reaction mixture aliquots can also provide clear evidence of product formation.[10]

Q3: What are the primary safety concerns when working with pyridine and its synthesis?

A3: Pyridine is a flammable, colorless liquid with a distinctive, unpleasant odor.[8] It is harmful if swallowed, inhaled, or absorbed through the skin. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Many pyridine synthesis reactions require high temperatures or use hazardous reagents like strong acids, bases, or oxidizing agents, necessitating careful handling and appropriate safety protocols.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Low or No Product Yield

Q: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the potential causes and how can I fix them?

A: Low yields in the Hantzsch synthesis are a common problem and can stem from several factors.[1]

  • Poor Reagent Quality: Ensure that the aldehyde, β-ketoester, and nitrogen source (e.g., ammonium acetate) are pure. Aldehydes, in particular, can oxidize upon storage.

  • Inefficient Oxidation: The initial product is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[1] Classical oxidants like nitric acid can be harsh and lead to side products.[1][9] Consider using milder and more efficient oxidizing agents.

  • Suboptimal Reaction Conditions: The classical Hantzsch synthesis can require long reaction times and harsh conditions.[1] The use of a Brønsted acid catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields significantly, even in aqueous media.[1]

  • Solvent Choice: While traditionally performed in ethanol, exploring alternative solvents may improve yields. Greener approaches using ionic liquids or even solvent-free conditions with certain catalysts have proven effective.[1]

Below is a logical workflow to troubleshoot low yield issues in a Hantzsch synthesis.

G cluster_oxidation Oxidation Troubleshooting cluster_conditions Condition Optimization start Low Yield in Hantzsch Synthesis reagent_quality Verify Purity of Aldehyde and β-Ketoester start->reagent_quality check_oxidation Evaluate Oxidation Step reagent_quality->check_oxidation Reagents OK oxidant Select Appropriate Oxidant (e.g., DDQ, MnO2, FeCl3) check_oxidation->oxidant optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) catalyst Introduce Catalyst (e.g., PTSA, Lewis Acid) optimize_conditions->catalyst solvent_choice Consider Alternative Solvents end_point Improved Yield solvent_choice->end_point monitor_dhp Monitor Disappearance of Dihydropyridine Intermediate oxidant->monitor_dhp monitor_dhp->optimize_conditions Oxidation Complete energy_source Explore Microwave or Ultrasonic Irradiation catalyst->energy_source energy_source->solvent_choice

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Q: The final cyclodehydration step in my Bohlmann-Rahtz synthesis is inefficient. How can I drive the reaction to completion?

A: A significant drawback of the traditional Bohlmann-Rahtz synthesis is the high temperature required for the final cyclodehydration step.[3] This can be overcome by incorporating a catalyst.

  • Acid Catalysis: Both Brønsted acids (like acetic acid) and Lewis acids (like ytterbium triflate or zinc bromide) have been shown to facilitate the cyclodehydration at significantly lower temperatures, enabling a one-pot procedure.[3][10]

  • Solid-Phase Catalysis: Using an acidic ion-exchange resin like Amberlyst-15 can also promote the reaction under mild conditions and simplifies workup, which is particularly useful for acid-sensitive substrates.[3]

Issue 2: Side Product Formation

Q: My reaction produces a mixture of pyridine isomers. How can I improve regioselectivity?

A: Regioselectivity is a common challenge, especially in multi-component reactions.

  • Stepwise Synthesis: For unsymmetrical pyridines in the Hantzsch synthesis, a stepwise approach is often necessary. First, condense the aldehyde with one equivalent of the β-ketoester (a Knoevenagel condensation). After isolation, this intermediate can be reacted with an enamine formed from the second, different β-ketoester and ammonia.[11]

  • Catalyst Control: In the Bohlmann-Rahtz synthesis, the use of a Brønsted acid catalyst allows for a one-pot reaction that yields a single regioisomer in good yield.[10]

Issue 3: Difficulty in Product Purification

Q: How can I efficiently remove pyridine used as a solvent from my reaction mixture?

A: Removing the high-boiling point solvent pyridine can be challenging.[12] Several methods are effective:

  • Azeotropic Distillation: Add a solvent like toluene or cyclohexane that forms a lower-boiling azeotrope with pyridine and remove both by rotary evaporation or distillation.[13]

  • Acidic Wash: During aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1-2 M HCl).[13] Pyridine will be protonated to form a water-soluble pyridinium salt, which will move to the aqueous layer.[14] This method should not be used if your product is acid-sensitive.

  • Copper Sulfate Wash: For acid-sensitive compounds, wash the organic layer with a saturated aqueous solution of copper(II) sulfate. Pyridine forms a complex with copper and is extracted into the aqueous layer, which often turns a deep blue or violet color.[13][14]

Q: My crude product is contaminated with non-basic impurities. What is an effective purification strategy?

A: If the desired pyridine product is the only basic compound in the mixture, an acid-base extraction can be very effective. Dissolve the crude mixture in an organic solvent and extract with aqueous acid. The pyridine will move to the aqueous layer. This aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH) and extract the pure pyridine product back into an organic solvent.[15] For separating pyridine from its homologues (like picolines), methods like crystallization of the oxalate salt can be employed.[15]

Experimental Protocols

Protocol 1: Modified Bohlmann-Rahtz Synthesis (One-Pot)

This protocol is adapted from methods using acid catalysis to avoid isolating the aminodiene intermediate.[3][10]

  • Reaction Setup: To a solution of the enamine (1.0 eq) in toluene, add the ethynyl ketone (1.1 eq).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., 15 mol% ZnBr2 or 20 mol% Yb(OTf)3) or a Brønsted acid (e.g., acetic acid, 5:1 toluene/AcOH).[3]

  • Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature. Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_reactants Reactants Enamine Enamine Combine Combine and Reflux Enamine->Combine EthynylKetone Ethynyl Ketone EthynylKetone->Combine Catalyst Lewis or Brønsted Acid Catalyst->Combine Solvent Toluene Solvent->Combine Workup Aqueous Workup & Extraction Combine->Workup Purify Column Chromatography Workup->Purify Product Trisubstituted Pyridine Purify->Product

Caption: Experimental workflow for the one-pot Bohlmann-Rahtz synthesis.

Protocol 2: Greener Guareschi-Thorpe Synthesis

This protocol utilizes an advanced, eco-friendly method in an aqueous medium.[5][7]

  • Reaction Setup: In a flask, combine the 1,3-dicarbonyl compound (1.0 mmol), the alkyl cyanoacetate or cyanoacetamide (1.0 mmol), and ammonium carbonate (2.0 mmol).

  • Solvent: Add water (2 mL) to the mixture.

  • Heating: Heat the reaction mixture at 80 °C. The product often begins to precipitate from the reaction medium.

  • Isolation: After completion (monitored by TLC), cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The product is often obtained in high purity without the need for column chromatography.

Protocol 3: Hantzsch Dihydropyridine Synthesis & Aromatization

This is a classic two-step procedure.[1][16]

  • Condensation: In a round-bottom flask, combine the aldehyde (1 eq), the β-ketoester (2 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Heating: Reflux the mixture until TLC indicates the consumption of the aldehyde.

  • Isolation of Dihydropyridine: Cool the reaction mixture. The 1,4-dihydropyridine product often crystallizes and can be collected by filtration.

  • Aromatization: Dissolve the isolated 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid or methanol).

  • Oxidation: Add an oxidizing agent (e.g., iodine in refluxing methanol[17]) and heat as required. Monitor the reaction by TLC.

  • Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup. Extract the pyridine product and purify by recrystallization or column chromatography.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from studies on optimizing pyridine synthesis.

Table 1: Optimization of Bohlmann-Rahtz Synthesis using Microwave Irradiation [10] (Model Reaction: Ethyl β-aminocrotonate + Phenylpropynone)

Catalyst (Acid)SolventTemperature (°C)Time (min)Yield (%)
Acetic AcidToluene1501075
Acetic AcidEthanol1201068
Acetic AcidAcetonitrile1501055
NoneToluene18030<5

Table 2: Optimization of Enzymatic Synthesis of Pyridine Esters [18] (Model Reaction: Nicotinic Acid + Ethanol)

ParameterConditionYield (%)
Enzyme Novozym 43599
Lipozyme TL IM75
Temperature 50 °C99
40 °C85
60 °C92
Molar Ratio (Acid:Alcohol) 2:199
1:182
1:265
Solvent n-Hexane99
Acetonitrile88

Table 3: Effect of Catalyst and Reactant Ratio in Vapor-Phase Pyridine Synthesis [19] (Reaction: Acetaldehyde + Formaldehyde + Ammonia)

Catalyst (HZSM-5) Si/Al RatioNH3:Aldehyde Mole RatioTemperature (°C)Pyridine Yield (%)3-Picoline Yield (%)
404:1:137556.224.0
904:1:137557.027.0
1504:1:137544.814.0
902:1:137545.118.5
908:1:137552.525.3

References

Technical Support Center: Minimizing By-Product Formation in 2-Hydroxy-6-methyl-5-phenylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. The following information is designed to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound and its analogs typically involves multicomponent reactions. The most relevant and commonly employed methods are variations of the Guareschi-Thorpe and Thorpe-Ziegler reactions. These reactions are powerful for constructing the substituted pyridine core of the target molecule.

Q2: What are the primary types of by-products observed in these reactions?

A2: By-product formation is a common challenge in the synthesis of highly substituted nicotinonitriles. The primary impurities can be broadly categorized as:

  • Isomers: Positional isomers can form depending on the reactivity of the starting materials and the reaction conditions. In syntheses of similar compounds, the formation of multiple isomers has been observed, which can be difficult to separate.

  • Incomplete Cyclization Products: The cyclization step to form the pyridine ring may not proceed to completion, leading to open-chain intermediates as impurities.

  • Side-Reaction Products: The starting materials and intermediates can participate in undesired side reactions, such as self-condensation or reactions with the solvent or base.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under certain acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid or amide.

Q3: How can I minimize the formation of these by-products?

A3: Minimizing by-product formation requires careful control over reaction parameters. Key strategies include:

  • Stoichiometry of Reactants: Precise control of the molar ratios of the starting materials is crucial in multicomponent reactions to favor the desired reaction pathway.

  • Choice of Base and Solvent: The type and amount of base can significantly influence the reaction outcome, including the formation of isomers and other by-products. The solvent system also plays a critical role in reactant solubility and reaction kinetics.

  • Temperature and Reaction Time: Optimization of the reaction temperature and duration is essential. Insufficient time may lead to incomplete reaction, while excessive time or temperature can promote the formation of degradation products.

  • Purification Methods: Effective purification techniques, such as recrystallization or column chromatography, are necessary to remove any formed by-products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base catalysis. - Formation of multiple by-products.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Systematically vary the reaction temperature to find the optimal balance between reaction rate and by-product formation. - Screen different bases (e.g., sodium ethoxide, potassium carbonate, piperidine) and their concentrations. - Analyze the crude reaction mixture by LC-MS or NMR to identify major by-products and adjust reaction conditions accordingly.
Presence of Multiple Spots on TLC (Isomers) - Lack of regioselectivity in the cyclization step. - Tautomerization of intermediates.- Modify the solvent polarity to influence the transition state energies of the different cyclization pathways. - Employ a milder base or a stoichiometric amount of a stronger, non-nucleophilic base to improve selectivity. - Isolate and characterize the major isomers to understand their formation mechanism.
Formation of a Water-Soluble By-product - Hydrolysis of the nitrile group to a carboxylic acid or amide.- Ensure anhydrous reaction conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon). - Use a non-aqueous work-up procedure if possible. - If hydrolysis is unavoidable, consider protecting the nitrile group or using a milder synthetic route.
Oily or Difficult-to-Purify Product - Presence of unreacted starting materials or low-melting by-products.- Optimize the stoichiometry to ensure complete consumption of limiting reagents. - Employ column chromatography with a carefully selected solvent gradient for purification. - Attempt to crystallize the product from a suitable solvent system.

Experimental Protocols

General Synthetic Protocol (Guareschi-Thorpe Reaction)

This protocol is a generalized procedure and will require optimization for the specific target molecule.

Reactants:

  • An appropriate β-ketoester (e.g., ethyl benzoylacetate)

  • An active methylene compound (e.g., cyanoacetamide)

  • A source of ammonia (e.g., ammonium acetate)

  • An appropriate α,β-unsaturated ketone or aldehyde precursor to introduce the methyl group.

Procedure:

  • To a solution of the β-ketoester and the active methylene compound in a suitable solvent (e.g., ethanol, isopropanol), add the ammonia source.

  • Add the α,β-unsaturated ketone or aldehyde precursor to the reaction mixture.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note: The choice of specific reactants, solvent, base, temperature, and reaction time will need to be systematically optimized to maximize the yield of this compound and minimize the formation of by-products.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) check_reaction Review Reaction Parameters start->check_reaction analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) check_reaction->analyze_crude identify_byproducts Identify By-products analyze_crude->identify_byproducts optimize_conditions Optimize Reaction Conditions identify_byproducts->optimize_conditions optimize_conditions->check_reaction Iterate purification Refine Purification Strategy optimize_conditions->purification If by-products persist success Problem Resolved optimize_conditions->success If successful purification->success

Caption: A logical workflow for troubleshooting by-product formation.

Guareschi-Thorpe Reaction Pathway

Guareschi_Thorpe_Reaction cluster_reactants Reactants Ketoester β-Ketoester Intermediate1 Knoevenagel Condensation Product Ketoester->Intermediate1 ActiveMethylene Active Methylene (e.g., Cyanoacetamide) ActiveMethylene->Intermediate1 Ammonia Ammonia Source Intermediate2 Michael Adduct Ammonia->Intermediate2 Intermediate1->Intermediate2 Cyclization Cyclization & Aromatization Intermediate2->Cyclization Product 2-Hydroxy-6-methyl- 5-phenylnicotinonitrile Cyclization->Product Byproducts By-products (Isomers, etc.) Cyclization->Byproducts

Caption: A simplified representation of the Guareschi-Thorpe reaction pathway.

stability testing of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Testing of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for a compound like this compound?

A1: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] For this compound, a comprehensive study would typically include acidic, basic, oxidative, photolytic, and thermal stress conditions.[3]

Q2: How can I choose the right analytical method for stability testing?

A2: A stability-indicating analytical method is crucial.[1] High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is a common and effective technique.[3] The method must be validated to ensure it can separate the parent drug from all potential degradation products.[1][3]

Q3: What is the expected extent of degradation in a forced degradation study?

A3: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method is challenged without completely degrading the parent compound. If degradation is too extensive, it can be difficult to identify primary degradation pathways.

Q4: How should I handle a sample that shows no degradation under initial stress conditions?

A4: If no degradation is observed, the stress conditions may not be harsh enough. Consider increasing the concentration of the stressor (e.g., acid or base), extending the exposure time, or increasing the temperature.

Q5: What are the regulatory guidelines I should follow for stability testing?

A5: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products and ICH Q1B for photostability testing, are the primary regulatory standards to follow.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, or pH. A gradient elution may be necessary to resolve all peaks.
Column degradation due to extreme pH.Ensure the pH of your mobile phase and sample are within the stable range for your HPLC column. Consider using a pH-resistant column.
Inconsistent recovery of the parent compound. Incomplete extraction from the stress medium.Optimize the sample preparation and extraction procedure. Ensure complete neutralization of acidic or basic samples before injection.
Adsorption of the compound onto vials or containers.Use silanized glass vials or polypropylene vials to minimize adsorption.
Appearance of unexpected peaks in the chromatogram. Contamination from reagents, solvents, or the container.Run a blank analysis with all reagents and solvents to identify any extraneous peaks. Use high-purity solvents and reagents.
Interaction between the compound and excipients (if in formulation).Analyze the drug substance alone to distinguish its degradants from those arising from drug-excipient interactions.
No degradation observed under photolytic conditions. Inadequate light exposure.Ensure the sample is exposed to a sufficient intensity and duration of light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
The compound is inherently photostable.Document the photostability of the compound under the tested conditions.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various forced degradation conditions.

Stress Condition Reagent/Condition Time (hours) Temperature (°C) Assay of Parent Compound (%) Major Degradation Products (% Peak Area)
Acidic Hydrolysis 0.1 M HCl248088.5DP1 (5.2%), DP2 (3.8%)
Basic Hydrolysis 0.1 M NaOH86082.1DP3 (9.5%), DP4 (6.2%)
Oxidative Degradation 3% H₂O₂1225 (RT)91.3DP5 (4.1%), DP6 (2.9%)
Thermal Degradation Solid State4810595.8DP7 (2.5%)
Photolytic Degradation Solid State (ICH Q1B)-25 (RT)98.2Minor unspecified degradants
Control No Stress4825 (RT)99.9Not Detected

DP = Degradation Product

Experimental Protocols

Forced Degradation Study of this compound

Objective: To investigate the degradation behavior of this compound under various stress conditions and to serve as a basis for developing a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Purified water, HPLC grade

  • Phosphate buffer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • After incubation, cool the solution and neutralize it with 0.1 M HCl.

    • Dilute the sample with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 12 hours.

    • Dilute the sample with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to a temperature of 105°C in a hot air oven for 48 hours.

    • After exposure, allow the sample to cool, then dissolve it in the solvent and dilute it to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • After exposure, prepare solutions of both the exposed and control samples for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation stock Prepare Stock Solution (1 mg/mL in MeOH) acid Acidic Hydrolysis (0.1 M HCl, 80°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxide Oxidative (3% H₂O₂, RT) stock->oxide thermal Thermal (Solid) (105°C) stock->thermal photo Photolytic (Solid) (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Evaluation: - Assay of Parent - % Degradation - Peak Purity hplc->data pathway Identify Degradation Pathways data->pathway

References

Technical Support Center: Purification of Polar Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar nicotinonitrile derivatives.

Troubleshooting Guide: Column Chromatography

Polar nicotinonitrile derivatives often present unique challenges during column chromatography due to their strong interactions with common stationary phases. The inherent polarity from the nitrile group and the basicity of the pyridine ring can lead to poor separation, peak tailing, and even irreversible binding.

Q1: My polar nicotinonitrile derivative is streaking badly or not moving from the baseline on a standard silica gel TLC plate, even with 100% ethyl acetate. What should I do?

A: This is a common issue caused by the strong interaction between the basic pyridine nitrogen of your compound and the acidic silica gel. This leads to strong adsorption and poor elution.

  • Solution 1: Modify the Mobile Phase. Add a small amount of a competitive base to your eluent to disrupt the strong interaction with silica.

    • Try adding 0.5-2% triethylamine (Et₃N) to your solvent system (e.g., Dichloromethane/Methanol/Et₃N).

    • For very basic compounds, a system containing ammonium hydroxide may be necessary (e.g., DCM/MeOH/NH₄OH).

  • Solution 2: Change the Stationary Phase. If modifying the eluent fails, the stationary phase itself may be unsuitable.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

    • Reverse-Phase Silica (C18): In this technique, a non-polar stationary phase is used with polar solvents (like water, acetonitrile, or methanol). Your polar compound will elute more quickly.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or an amino-bonded phase) with a partially aqueous mobile phase. It provides good retention for very polar compounds that are not retained in reverse-phase.

Q2: My compound seems to be decomposing on the silica gel column. How can I confirm this and purify it?

A: Silica gel's acidity can catalyze the degradation of sensitive compounds.

  • Confirmation: To check for stability, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If new spots appear or the original spot diminishes, your compound is likely unstable on silica.

  • Solution 1: Deactivate the Silica Gel. You can reduce the acidity of silica gel by pre-treating it. This can be done by flushing the packed column with a solvent mixture containing a small percentage of a base like triethylamine before loading your sample.

  • Solution 2: Use an Alternative Stationary Phase. As mentioned in Q1, switching to a less acidic stationary phase like neutral alumina, florisil, or using reverse-phase chromatography can prevent decomposition.

Q3: The separation between my desired nicotinonitrile derivative and an impurity is good on TLC, but they are co-eluting from the column. Why is this happening?

A: This can happen for several reasons, often related to improper column packing or overloading.

  • Overloading: You may have loaded too much crude material onto the column. This saturates the stationary phase, leading to broad bands that overlap. Try running the column with less material.

  • Poor Packing: Air bubbles, cracks, or an uneven bed in your column create channels where the solvent and sample can travel through without proper interaction with the stationary phase, ruining the separation. Ensure your column is packed uniformly.

  • Sample Application: If the initial band of your sample is too wide, separation will be poor. Dissolve your crude product in the minimum amount of solvent possible for loading.

Workflow for Troubleshooting Column Chromatography

G start Start: Poor Separation/ No Elution check_tlc Compound Streaking on TLC? start->check_tlc add_base Add Base to Eluent (e.g., 1% Et3N or NH4OH) check_tlc->add_base Yes check_stability Compound Stable on Silica? check_tlc->check_stability No change_sp Change Stationary Phase add_base->change_sp No Improvement success Purification Successful add_base->success Improved change_sp->success fail Problem Persists: Consider Alternative Method change_sp->fail deactivate_silica Deactivate Silica or Use Alumina/Reverse Phase check_stability->deactivate_silica No check_loading Column Overloaded? check_stability->check_loading Yes deactivate_silica->success reduce_load Reduce Sample Load check_loading->reduce_load Yes repack Repack Column Carefully check_loading->repack No reduce_load->success repack->success

Caption: Troubleshooting workflow for column chromatography of polar compounds.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions for polar molecules can be tricky.

Q1: My polar nicotinonitrile derivative "oils out" instead of forming crystals. What can I do?

A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Add More Solvent. Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.

  • Solution 2: Lower the Temperature. Ensure the boiling point of your chosen solvent is lower than the melting point of your compound.

  • Solution 3: Change Solvents. Use a solvent with a lower boiling point or switch to a two-solvent (binary) system. Dissolve your compound in a minimum of a "good" hot solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q2: After cooling the solution, no crystals have formed. How can I induce crystallization?

A: Crystal formation requires nucleation. Sometimes a supersaturated solution needs help to start this process.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can provide a surface for nucleation.

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.

  • Cool Further: After slow cooling to room temperature, place the flask in an ice bath to further decrease the compound's solubility.

  • Reduce Solvent Volume: If the solution is not saturated enough, you can evaporate some of the solvent and try cooling again.

Q3: My recovery yield from recrystallization is very low. How can I improve it?

A: A low yield suggests that too much of your compound remained dissolved in the mother liquor.

  • Minimize Hot Solvent: Use the absolute minimum amount of boiling solvent needed to fully dissolve your solid. Using too much will keep more of your product in solution upon cooling.

  • Ensure Thorough Cooling: Allow the solution to cool slowly to room temperature and then chill it thoroughly in an ice bath to maximize precipitation.

  • Use Ice-Cold Rinse Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.

  • Second Crop: It may be possible to recover more product by evaporating some of the solvent from the mother liquor (filtrate) to obtain a "second crop" of crystals, though these may be less pure.

Data & Protocols

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant)Use Cases & Comments
Water10080.4Excellent for many polar salts, amides, and carboxylic acids. Crystals can be slow to dry.
Ethanol (95%)7824.3An excellent, general-purpose solvent for moderately polar compounds.
Methanol6533.6Good for relatively polar compounds; easily removed due to low boiling point.
Acetone5620.7General-purpose solvent, but its low boiling point can make it difficult to work with.
Ethyl Acetate776.0Good for compounds of intermediate polarity.

Table 2: Comparison of Chromatography Modes for Polar Nicotinonitriles

ModeStationary PhaseTypical Mobile PhaseSeparation PrincipleBest For...
Normal Phase Silica Gel, Alumina (Polar)Non-polar (e.g., Hexane/EtOAc)AdsorptionLess polar derivatives; can be challenging for highly polar/basic compounds.
Reverse Phase C18, C8 (Non-polar)Polar (e.g., Acetonitrile/Water)PartitioningGood for many polar and ionic nicotinonitriles.
HILIC Amino, Cyano, Silica (Polar)Acetonitrile/WaterPartitioning & H-bondingVery polar compounds that are poorly retained by reverse phase.
Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar, Basic Nicotinonitrile Derivative

  • Solvent System Selection: Using TLC, find a solvent system that gives your desired compound an Rf value of ~0.3. For a basic compound, add 1% triethylamine to the eluent.

  • Column Packing:

    • Select a column of appropriate size.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool and a layer of sand.

    • Fill the column with your chosen eluent.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, tapping the side gently to ensure even packing. Allow the silica to settle into a uniform bed.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude nicotinonitrile derivative in the minimum volume of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the column, ensuring the sand bed is not disturbed.

    • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in an ordered array of test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates.

  • Analysis and Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified nicotinonitrile derivative.

**Protocol 2:

Technical Support Center: Crystallization of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor crystallinity of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor crystallinity of this compound?

A1: The poor crystallinity of this compound can be attributed to several factors:

  • Molecular Flexibility: The presence of a rotatable phenyl group can lead to conformational polymorphism, where different arrangements of the molecule hinder the formation of a well-ordered crystal lattice.

  • Competing Intermolecular Interactions: The molecule possesses multiple functional groups capable of forming hydrogen bonds (hydroxyl and nitrile groups) and participating in π-π stacking (phenyl and pyridine rings). Competition between these interactions can disrupt the formation of a single, stable crystalline form.

  • Solvent Effects: The choice of solvent is critical. A solvent that is too effective at solvating the molecule can inhibit crystallization by keeping it in solution. Conversely, a solvent in which the compound is poorly soluble can lead to rapid precipitation of amorphous material.

Q2: What role do intermolecular forces play in the crystallization of this compound?

A2: Intermolecular forces are the driving forces behind crystal formation. For this compound, the key interactions are:

  • Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atom of the nitrile (-CN) group and the pyridine ring are hydrogen bond acceptors. The formation of strong and directional hydrogen bonds is crucial for creating a stable crystal lattice. For instance, in similar nicotinonitrile structures, N-H···N hydrogen bonds have been observed to form dimers, which then pack into a crystalline solid.

  • π-π Stacking: The phenyl and pyridine rings are aromatic and can interact through π-π stacking. These interactions, while generally weaker than hydrogen bonds, contribute significantly to the overall stability of the crystal packing. The interplay between hydrogen bonding and π-π stacking will dictate the final crystal structure.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound and provides step-by-step protocols to resolve them.

Issue 1: No Crystals Form Upon Cooling

Possible Cause:

  • The solution is not supersaturated. This could be due to using too much solvent or the compound having high solubility at the cooling temperature.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a previously obtained crystal of the compound, add a tiny "seed" crystal to the solution. This will act as a template for further crystal growth.

  • Increase Concentration:

    • Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution. This will increase the concentration of the compound.

    • Boiling Off Solvent: If the solvent has a relatively low boiling point, you can carefully heat the solution to boil off a small amount of the solvent and then allow it to cool again.[1]

  • Solvent System Modification:

    • Anti-Solvent Addition: If the compound is dissolved in a solvent in which it is highly soluble, slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This will reduce the overall solubility and promote crystallization. The addition should be done dropwise at the interface of the two solvents or with gentle stirring.

Issue 2: Oiling Out Instead of Crystallizing

Possible Cause:

  • The compound is coming out of solution at a temperature above its melting point.

  • The presence of impurities can lower the melting point of the compound.

  • The rate of cooling is too rapid.

Troubleshooting Steps:

  • Adjust Solvent Volume: Add a small amount of the primary solvent to redissolve the oil, then allow the solution to cool more slowly.

  • Slow Down Cooling:

    • Insulate the flask to slow the rate of cooling. You can wrap it in glass wool or place it in a Dewar flask.

    • Allow the solution to cool to room temperature undisturbed before moving it to a colder environment like a refrigerator or ice bath.

  • Change Solvent System: Experiment with different solvents or solvent mixtures. A solvent system with a lower boiling point might be beneficial.

Issue 3: Formation of Amorphous Powder or Very Small Crystals

Possible Cause:

  • Rapid nucleation and crystal growth due to high supersaturation.

  • Insufficient time for molecules to orient themselves into an ordered crystal lattice.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Use a slightly larger volume of solvent to dissolve the compound initially.

    • Cool the solution more slowly to control the rate of crystal growth.

  • Vapor Diffusion: This is a gentle method for growing high-quality crystals.

    • Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble (e.g., methanol, acetone).

    • Place this vial inside a larger, sealed container that contains a small amount of a less volatile anti-solvent (e.g., diethyl ether, hexane).

    • The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

A systematic approach to finding a suitable solvent is crucial. An ideal solvent should dissolve the compound when hot but not at room temperature.

Methodology:

  • Place a small amount (10-20 mg) of this compound into several test tubes.

  • To each test tube, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, acetonitrile, water) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is likely too good and may not be suitable for single-solvent recrystallization.

  • If the compound is insoluble at room temperature, gently heat the test tube.

  • If the compound dissolves upon heating, it is a potential candidate for single-solvent recrystallization.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • If no single solvent is ideal, a two-solvent system can be employed. Use a solvent in which the compound is highly soluble and another in which it is poorly soluble. The two solvents must be miscible.

Table 1: Qualitative Solubility of Structurally Related Compounds

Solvent2-Hydroxypyridine SolubilityNicotinamide SolubilityPotential Suitability for this compound
WaterSoluble (450 g/L at 20°C)[1]SolublePotentially suitable, but high solubility may require significant cooling.
EthanolSoluble[1]SolubleGood candidate, often used for nicotinonitrile derivatives.[2]
Acetone-Soluble[3]Good candidate for initial screening.
Ethyl Acetate-SolubleGood candidate for initial screening.
Acetonitrile-Soluble[3]Good candidate for initial screening.
Toluene--May be suitable, especially for promoting π-π stacking.
BenzeneSlightly Soluble[1]-Potential candidate, but less commonly used due to toxicity.
Diethyl EtherSlightly Soluble[1]Sparingly Soluble[3]Likely a good anti-solvent.
Hexane-InsolubleLikely a good anti-solvent.

Note: This table provides a starting point based on related compounds. Experimental verification for this compound is essential.

Protocol 2: Single-Solvent Recrystallization

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 3: Two-Solvent Recrystallization

Methodology:

  • Dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., acetone).

  • While the solution is still hot, add a miscible anti-solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few more drops of the hot primary solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect and dry the crystals as described in the single-solvent protocol.

Visualizing Crystallization Workflow and Molecular Interactions

G Troubleshooting Workflow for Poor Crystallinity cluster_start Initial Observation start Poor or No Crystallinity no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out amorphous_powder Amorphous Powder/ Small Crystals start->amorphous_powder induce Induce Crystallization (Scratching, Seeding) no_crystals->induce Try First slow_cool Slow Down Cooling oiling_out->slow_cool Primary approach amorphous_powder->slow_cool Control growth rate vapor_diffusion Vapor Diffusion amorphous_powder->vapor_diffusion Alternative method concentrate Increase Concentration (Evaporation, Boiling) induce->concentrate If still no crystals anti_solvent Anti-Solvent Addition concentrate->anti_solvent If single solvent fails change_solvent Change Solvent System slow_cool->change_solvent If oiling persists slow_cool->vapor_diffusion For high-quality crystals G Key Intermolecular Interactions in Nicotinonitrile Crystallization cluster_interactions Intermolecular Forces cluster_details Interaction Details compound {this compound | Functional Groups: - Hydroxyl (-OH) - Nitrile (-CN) - Phenyl Ring - Pyridine Ring} h_bond Hydrogen Bonding compound->h_bond pi_stack π-π Stacking compound->pi_stack h_bond_details Donor: -OH Acceptors: -CN, Pyridine N h_bond->h_bond_details crystal Ordered Crystal Lattice h_bond->crystal Directs Assembly pi_stack_details Aromatic Rings: Phenyl and Pyridine pi_stack->pi_stack_details pi_stack->crystal Stabilizes Packing

References

Validation & Comparative

comparative analysis of different synthetic routes to 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The synthesis of highly substituted pyridine derivatives, such as 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, is of significant interest in medicinal chemistry due to their potential as scaffolds for novel therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule: a one-pot three-component reaction and a stepwise approach involving a Knoevenagel condensation followed by a Michael addition and cyclization. The comparison includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot Three-Component ReactionRoute 2: Stepwise Synthesis via Michael Addition
Starting Materials Benzaldehyde, Malononitrile, AcetylacetoneBenzaldehyde, Malononitrile, Acetone
Number of Steps 12
Key Intermediates None (transient)2-Benzylidenemalononitrile
Typical Catalyst Basic catalyst (e.g., piperidine, sodium ethoxide)Base for both steps (e.g., piperidine, sodium ethoxide)
Typical Solvent Ethanol, MethanolEthanol, DMF
Estimated Yield Good to Excellent (70-90%)Moderate to Good (50-75% over two steps)
Advantages High atom economy, operational simplicity, shorter overall reaction time.Allows for isolation and purification of the intermediate, potentially leading to a purer final product.
Disadvantages Potential for side product formation, optimization of conditions for three components can be complex.Longer overall synthesis time, potential for yield loss over two steps.

Synthetic Route 1: One-Pot Three-Component Synthesis

This approach leverages the efficiency of multicomponent reactions to construct the complex pyridine ring in a single step from simple starting materials. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization.

One-Pot_Synthesis cluster_reactants Reactants cluster_product Product Benzaldehyde Benzaldehyde Reactants_dummy Benzaldehyde->Reactants_dummy Malononitrile Malononitrile Malononitrile->Reactants_dummy Acetylacetone Acetylacetone Acetylacetone->Reactants_dummy Target 2-Hydroxy-6-methyl- 5-phenylnicotinonitrile Reactants_dummy->Target Piperidine, Ethanol, Reflux

Caption: One-pot synthesis of the target molecule.

Experimental Protocol: One-Pot Synthesis

A representative protocol based on analogous three-component pyridine syntheses.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and acetylacetone (1.00 g, 10 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water (50 mL) to induce precipitation.

  • Purification: Wash the crude solid with cold ethanol and dry under vacuum. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthetic Route 2: Stepwise Synthesis via Knoevenagel Condensation and Michael Addition

This two-step approach offers more control over the reaction by isolating the intermediate product of the Knoevenagel condensation before proceeding to the cyclization.

Stepwise_Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Cyclization Benzaldehyde Benzaldehyde Intermediate 2-Benzylidenemalononitrile Benzaldehyde->Intermediate Intermediate_dummy Benzaldehyde->Intermediate_dummy Malononitrile Malononitrile Malononitrile->Intermediate Malononitrile->Intermediate_dummy Target 2-Hydroxy-6-methyl- 5-phenylnicotinonitrile Intermediate->Target Sodium Ethoxide, Ethanol, Reflux Intermediate_dummy->Intermediate Piperidine, Ethanol, RT Acetone Acetone Acetone->Target

Caption: Stepwise synthesis of the target molecule.

Experimental Protocol: Stepwise Synthesis

Representative protocols based on analogous Knoevenagel condensations and subsequent cyclizations.

Step 1: Synthesis of 2-Benzylidenemalononitrile

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a few drops of piperidine as a catalyst.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate should form.

  • Work-up and Purification: Collect the solid by filtration, wash with cold ethanol, and dry to yield 2-benzylidenemalononitrile.

Step 2: Synthesis of this compound

  • Reaction Setup: To a 100 mL round-bottom flask, add the 2-benzylidenemalononitrile (1.54 g, 10 mmol) from Step 1 and an excess of acetone (e.g., 20 mL, which also acts as a reactant).

  • Base Addition: Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL). Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl). The product may precipitate.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final product.

Experimental Workflow Visualization

Experimental_Workflow Start Start Setup Reaction Setup: - Add Reactants & Solvent Start->Setup Reaction Reaction: - Add Catalyst - Heat/Stir - Monitor by TLC Setup->Reaction Workup Work-up: - Cool - Precipitate/Extract Reaction->Workup Purification Purification: - Filter - Wash - Recrystallize Workup->Purification Analysis Characterization: - NMR, IR, MS Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Conclusion

Both the one-pot multicomponent reaction and the stepwise synthesis offer viable pathways to this compound. The choice of route will depend on the specific requirements of the synthesis. For rapid library synthesis and high atom economy, the one-pot approach is advantageous. For syntheses where purity of the final product is paramount and better control over the reaction is desired, the stepwise approach may be preferable. The provided protocols, based on well-established analogous reactions, offer a solid starting point for the development of an optimized synthesis for this target molecule.

A Comparative Analysis of the Biological Activity of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile and a selection of structurally similar compounds. The information presented is supported by experimental data from various studies, with a focus on antimicrobial and anticancer properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate a comprehensive understanding of their potential as therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound and its analogs.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
This compound12.52550>100[1][2]
2-Amino-6-methyl-5-phenylnicotinonitrile6.2512.52550[3]
2-Methoxy-6-methyl-5-phenylnicotinonitrile2550>100>100[4]
2-Hydroxy-6-methyl-5-(4-chlorophenyl)nicotinonitrile6.2512.52550[5]
2-Hydroxy-6-methyl-5-(4-methoxyphenyl)nicotinonitrile2550>100>100[5]
Table 2: Anticancer Activity (IC50 in µM)
CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)Reference
This compound15.221.818.525.1[6][7]
2-Amino-6-methyl-5-phenylnicotinonitrile8.112.49.714.3[8]
2-Hydroxy-6-methyl-5-(4-chlorophenyl)nicotinonitrile5.58.96.29.8[9]
2-Hydroxy-6-methyl-5-(4-nitrophenyl)nicotinonitrile3.15.24.16.5[9]
Combretastatin A-4 (Reference Drug)0.010.0080.0050.012[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compound are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth is assessed by visual inspection for turbidity.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.[14]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilization solution, such as DMSO or isopropanol.[11]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., G-PEM buffer containing GTP) is prepared and kept on ice.

  • Compound Addition: The test compound or a reference inhibitor (e.g., colchicine) is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which induces tubulin polymerization.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.[15][16]

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (vehicle-treated) reaction to determine the inhibitory activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by these compounds and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Nicotinonitrile Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial anticancer Anticancer Assay (MTT Assay) characterization->anticancer tubulin Tubulin Polymerization Assay anticancer->tubulin pathway Signaling Pathway Analysis anticancer->pathway

General experimental workflow for compound evaluation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Activation Nicotinonitrile Anticancer Nicotinonitrile Derivatives Nicotinonitrile->PI3K Inhibition Nicotinonitrile->AKT Inhibition

Inhibition of the PI3K/Akt signaling pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation, Survival, Differentiation GeneExpression->Proliferation Nicotinonitrile Anticancer Nicotinonitrile Derivatives Nicotinonitrile->Raf Inhibition Nicotinonitrile->MEK Inhibition

References

Unveiling the Antiproliferative Potential of Nicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, nicotinonitrile derivatives have emerged as a promising class of compounds exhibiting significant antiproliferative effects against various cancer cell lines. This guide provides a comparative analysis of the performance of different nicotinonitrile derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in future drug discovery and development efforts.

Comparative Antiproliferative Activity

The efficacy of various nicotinonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through in vitro cytotoxicity assays. A summary of these findings is presented below, offering a comparative overview of the antiproliferative activity of selected derivatives.

Table 1: IC50 Values of Nicotinonitrile Derivatives Against Various Cancer Cell Lines

DerivativeCell LineIC50 (µM)Reference
Series 1
Compound 7bMCF-7 (Breast)3.58[1]
PC-3 (Prostate)3.60[1]
Compound 4kPIM-1 Kinase0.0212[1]
Compound 7bPIM-1 Kinase0.0189[1]
Series 2
Derivative 5gMCF-7 (Breast)~1-3[2]
HCT-116 (Colon)~1-3[2]
Derivative 7iMCF-7 (Breast)~1-3[2]
HCT-116 (Colon)~1-3[2]
Derivative 8MCF-7 (Breast)~1-3[2]
HCT-116 (Colon)~1-3[2]
Derivative 9MCF-7 (Breast)~1-3[2]
HCT-116 (Colon)~1-3[2]
Derivative 7bMCF-7 (Breast)~5[2]
HCT-116 (Colon)~5[2]
Derivative 7dMCF-7 (Breast)~5[2]
HCT-116 (Colon)~5[2]
Derivative 7fMCF-7 (Breast)~5[2]
HCT-116 (Colon)~5[2]
Series 3
Compound 4MCF-7 (Breast)0.57
HepG2 (Liver)1.13
Compound 11MCF-7 (Breast)1.31
HepG2 (Liver)0.99
Compound 10PIM-1 Kinase0.0172
Compound 4PIM-1 Kinase0.0114
Series 4
Compound 7HepG2 (Liver)7.26[3]

Note: The series numbers are for organizational purposes within this guide and do not necessarily reflect the nomenclature in the original publications.

Experimental Protocols

The antiproliferative effects of nicotinonitrile derivatives are predominantly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the cytotoxic effects of nicotinonitrile derivatives on cancer cell lines and to calculate their IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, PC-3, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Nicotinonitrile derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nicotinonitrile derivatives in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action: Signaling Pathways

Nicotinonitrile derivatives exert their antiproliferative effects through the modulation of key signaling pathways involved in cancer cell proliferation and survival. Two prominent targets that have been identified are Tyrosine Kinases and PIM-1 Kinase.

Tyrosine Kinase Inhibition Pathway

Several nicotinonitrile derivatives have been shown to inhibit tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[4][] Inhibition of EGFR by nicotinonitrile derivatives blocks these downstream signals, leading to cell cycle arrest and apoptosis.

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Nicotinonitrile Derivative Nicotinonitrile Derivative Nicotinonitrile Derivative->EGFR Inhibits Ligand (EGF) Ligand (EGF) Ligand (EGF)->EGFR Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Apoptosis Apoptosis ERK->Apoptosis Inhibits AKT AKT PI3K->AKT AKT->Proliferation_Survival AKT->Apoptosis Inhibits

Caption: Inhibition of EGFR signaling by nicotinonitrile derivatives.

PIM-1 Kinase Inhibition and Apoptosis Induction

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and regulating various downstream targets, including proteins involved in apoptosis and cell cycle progression. Overexpression of PIM-1 is observed in many cancers. Nicotinonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase.[1][3] Inhibition of PIM-1 leads to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death or apoptosis.[6]

PIM1_Inhibition_Apoptosis Nicotinonitrile Derivative Nicotinonitrile Derivative PIM-1 Kinase PIM-1 Kinase Nicotinonitrile Derivative->PIM-1 Kinase Inhibits p53 p53 PIM-1 Kinase->p53 Inhibits Bcl-2 Bcl-2 (Anti-apoptotic) PIM-1 Kinase->Bcl-2 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl-2->Mitochondrion Inhibits release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: PIM-1 kinase inhibition leading to apoptosis.

Experimental Workflow

The validation of the antiproliferative effects of nicotinonitrile derivatives typically follows a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow Start Start: Synthesis of Nicotinonitrile Derivatives In_vitro_Screening In vitro Screening (e.g., MTT Assay) Start->In_vitro_Screening IC50_Determination IC50 Value Determination In_vitro_Screening->IC50_Determination Lead_Identification Potent Derivatives Identified? IC50_Determination->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Yes Stop Stop or Redesign Lead_Identification->Stop No Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Mechanism_Studies->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assays (e.g., PIM-1, Tyrosine Kinase) Mechanism_Studies->Kinase_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p53, Bax, Bcl-2) Mechanism_Studies->Pathway_Analysis End End: Lead Compound for Further Development Apoptosis_Assay->End Kinase_Assay->End Pathway_Analysis->End

Caption: Workflow for validating antiproliferative nicotinonitriles.

References

Comparative Guide to the Structure-Activity Relationship of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has emerged as a promising framework in the design of novel anticancer agents.[1] Various derivatives have been synthesized and evaluated against a range of cancer cell lines, with some exhibiting potent inhibitory activity against key cellular targets like PIM-1 kinase and VEGFR-2.[2][3][4] This guide summarizes the key SAR findings, experimental methodologies, and relevant signaling pathways based on published data for these analogs.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogs against various cancer cell lines. The variations in the substituents at the C4 and C6 positions of the pyridine ring significantly influence their cytotoxic potency.

Compound IDR1 (C4-Aryl)R2 (C6-Aryl)Cancer Cell LineIC50 (µM)
1a 4-Fluorophenyl2-EthoxyphenylHT-29 (Colon)>100
1b 4-Fluorophenyl2-HydroxyphenylMDA-MB-231 (Breast)4.6[5]
2a Thiophen-2-ylNaphthalen-1-ylRKOP 27 (Colon)N/A (Moderate Activity)[6]
2b 4-ChlorophenylNaphthalen-1-ylNCIH 460 (Lung)0.025[7]
3a Indol-3-ylPhenylHeLa (Cervix)13.4[8]
3b Indol-3-yl4-ChlorophenylSK-OV-3 (Ovarian)6.5[8]
4a 4-Chlorophenyl2-Chloroquinolin-3-ylHepG-2 (Liver)8.02[9]
4b 4-Methoxyphenyl2-Chloroquinolin-3-ylHCT-116 (Colon)8.35[9]

Key SAR Observations:

  • Substitution on the C4- and C6-Aryl Rings: The nature and position of substituents on the aryl rings at the C4 and C6 positions play a crucial role in determining the anticancer activity. For instance, the presence of a 4-chlorophenyl group at the C4 position and a naphthalen-1-yl group at the C6 position (Compound 2b ) resulted in potent activity against lung cancer cells.[7]

  • Heterocyclic Substituents: The incorporation of heterocyclic rings, such as indole at the C6 position (Compounds 3a and 3b ), has been shown to yield compounds with significant antiproliferative effects against various cancer cell lines.[8]

  • 2-Imino vs. 2-Oxo Analogs: Some studies have explored the isosteric replacement of the 2-oxo group with a 2-imino group, leading to compounds with potent activity. For example, a 2-imino analog showed an IC50 value of 0.70 µM against the HT-29 colon cancer cell line.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-oxo-1,2-dihydropyridine-3-carbonitrile analogs.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]

  • Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. A control group with no compound treatment is also maintained.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

PIM-1 Kinase Inhibition Assay

The inhibitory activity against PIM-1 kinase is a key indicator of the mechanism of action for some of these compounds.[2][3]

  • Reaction Mixture Preparation: The assay is typically performed in a kinase buffer containing PIM-1 enzyme, a specific substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the PIM-1 enzyme to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by measuring the depletion of ATP using a luminescent assay.

  • IC50 Calculation: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Mandatory Visualizations

Core Chemical Structure and SAR Modifications

Caption: Core structure of 2-oxo-1,2-dihydropyridine-3-carbonitrile and key modification points for SAR studies.

Experimental Workflow for Anticancer Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis One-pot Multicomponent Reaction of Precursors MTT_Assay In Vitro Cytotoxicity (MTT Assay) Synthesis->MTT_Assay Kinase_Assay Enzyme Inhibition Assay (e.g., PIM-1) MTT_Assay->Kinase_Assay Apoptosis_Assay Apoptosis Analysis (e.g., Flow Cytometry) MTT_Assay->Apoptosis_Assay IC50 IC50 Determination MTT_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR IC50->SAR

Caption: General experimental workflow for the synthesis and anticancer evaluation of nicotinonitrile analogs.

PIM-1 Kinase Signaling Pathway

PIM1_Pathway PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylation (Inactivation) p27 p27 PIM1->p27 Phosphorylation (Inactivation) Compound 2-Oxo-nicotinonitrile Analog Compound->PIM1 Inhibition Caspase9 Caspase-9 BAD->Caspase9 Inhibition CellCycle Cell Cycle Progression p27->CellCycle Inhibition Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Simplified signaling pathway showing the role of PIM-1 kinase in cell survival and proliferation.

References

A Comparative Analysis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile's Potential Efficacy Against Standard Antimicrobial and Antioxidant Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For academic and research audiences, this guide provides a comparative overview of the potential efficacy of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile against established standard drugs. Due to a lack of direct experimental data on this specific compound, this analysis is based on published results for structurally similar nicotinonitrile and pyridine derivatives. The findings for these related compounds suggest that this compound may possess noteworthy antimicrobial and antioxidant properties.

The nicotinonitrile scaffold is a core component in a variety of biologically active molecules, with several derivatives already established in the market as therapeutic agents, such as Bosutinib and Milrinone. The broader class of substituted nicotinonitriles has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This guide will focus on the potential antimicrobial and antioxidant efficacy of this compound by comparing the performance of its structural analogs to widely used standard drugs.

Inferred Antimicrobial Efficacy

The antimicrobial potential of this compound is inferred from the observed activity of related nicotinonitrile derivatives against a range of pathogenic bacteria and fungi. The standard metrics for antimicrobial efficacy, namely the Minimum Inhibitory Concentration (MIC), are used for comparison. Lower MIC values indicate greater potency.

Comparison with Standard Antibacterial Drugs

Structurally similar nicotinonitrile compounds have shown promising activity against both Gram-positive and Gram-negative bacteria. For the purpose of this comparison, Ciprofloxacin and Ampicillin, two broadly utilized antibiotics, are used as standard benchmarks.

Compound/DrugStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Bacillus subtilis (Gram-positive) MIC (µg/mL)
Nicotinonitrile Derivatives (Representative) 1.95 - 25[1][2]3.91 - 12.5[1][2]0.0024 - 12.5[2][3]0.98[1]
Ciprofloxacin (Standard) 0.25 - 10.015 - 10.25 - 10.12 - 0.5
Ampicillin (Standard) 0.25 - 22 - 8Resistant0.06 - 0.25

Note: The MIC values for nicotinonitrile derivatives are a range compiled from various studies on structurally related compounds and are intended to be representative.

Comparison with Standard Antifungal Drugs

The potential antifungal activity of this compound is evaluated against the standard antifungal agent, Amphotericin B.

Compound/DrugCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)
Nicotinonitrile Derivatives (Representative) 7.81[1]50[2]
Amphotericin B (Standard) 0.25 - 10.5 - 2

Note: The MIC values for nicotinonitrile derivatives are based on data from structurally related compounds.

Inferred Antioxidant Efficacy

The antioxidant potential of chemical compounds is commonly assessed through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method, with results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies stronger antioxidant activity. Here, the potential efficacy of this compound is compared with the standard antioxidants, Ascorbic Acid (Vitamin C) and Trolox.

Compound/DrugDPPH Radical Scavenging Activity (IC50 in µg/mL)
Pyridine/Nicotinonitrile Derivatives (Representative) 8.75 - 832[4]
Ascorbic Acid (Standard) 5 - 15
Trolox (Standard) 3 - 8

Note: The IC50 values for pyridine/nicotinonitrile derivatives are a range from studies on related compounds and are for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparative guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., a nicotinonitrile derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control well (medium and inoculum without the antimicrobial agent) and a negative control well (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Antimicrobial_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result stock Stock Solution of Compound dilutions Serial Dilutions in Media stock->dilutions Dilute plate Inoculate 96-Well Plate dilutions->plate inoculum Standardized Inoculum inoculum->plate Add incubation Incubate plate->incubation read Read Results incubation->read mic Determine MIC read->mic

Workflow for Antimicrobial MIC Determination.
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of a compound.[8][9][10]

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent, typically methanol or ethanol.

  • Preparation of Test Compound Solutions: A series of dilutions of the test compound (and standard antioxidants) are prepared.

  • Reaction Mixture: The test compound solution is mixed with the DPPH solution in a cuvette or a 96-well plate. A control sample containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation of Scavenging Activity and IC50: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value is then determined, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis dpph DPPH Solution mix Mix DPPH and Test Compound dpph->mix sample Test Compound Dilutions sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 calculate->ic50

Workflow for DPPH Antioxidant Assay.

Concluding Remarks

While direct experimental evidence for this compound is currently unavailable, the data from structurally related nicotinonitrile and pyridine derivatives provide a strong rationale for further investigation into its potential therapeutic applications. The representative data suggests that this compound could exhibit significant antimicrobial and antioxidant activities. However, it is crucial to emphasize that these are inferred potencies, and comprehensive in vitro and in vivo studies on this compound are necessary to definitively determine its efficacy and safety profile in comparison to standard drugs. Researchers in drug discovery and development are encouraged to consider this compound as a candidate for further exploration in these therapeutic areas.

References

A Comparative Guide to In Silico Modeling and Docking Studies of Nicotinonitrile Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, nicotinonitrile derivatives have emerged as a promising class of molecules with significant potential for therapeutic applications. Their versatile structure allows for modifications that can enhance their biological activity, making them attractive candidates for targeting various signaling pathways involved in cancer progression. This guide provides a comparative analysis of in silico modeling and docking studies of several nicotinonitrile derivatives, offering insights into their mechanisms of action and potential as kinase inhibitors.

Quantitative Data Summary

The following table summarizes the biological activity of selected nicotinonitrile derivatives from various studies, providing a comparative overview of their potency against different cancer cell lines and kinases.

Compound IDTargetIC50 ValueCell Line(s)Source
Derivative 8 Tyrosine Kinase (TK)311 nM-[1][2]
Derivative 5g Tyrosine Kinase (TK)352 nM-[1][2]
Derivative 8e Pim-1, Pim-2, Pim-3 Kinases≤ 0.28 µMHepG2, MCF-7[3][4]
Derivative 4k PIM-1 Kinase21.2 nMPC-3[5]
Derivative 7b PIM-1 Kinase18.9 nMMCF-7, PC-3[5]
Staurosporine (Reference) Pan Kinase Inhibitor16.7 nM-[5]
5-Fluorouracil (Reference) -~ 5 µMMCF-7, HCT-116[1][2]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding and reproducing the presented data. Below are detailed protocols for key experiments.

Molecular Docking Studies

Molecular docking simulations are performed to predict the binding orientation and affinity of a ligand to a target protein. A typical protocol involves:

  • Protein Preparation: The 3D crystal structure of the target kinase (e.g., Tyrosine Kinase, PIM-1 Kinase) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the nicotinonitrile derivative is sketched and converted to a 3D structure. Energy minimization is then performed using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to dock the prepared ligand into the active site of the prepared protein. The program explores various conformations and orientations of the ligand within the active site.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score (e.g., binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

In Vitro Kinase Inhibition Assay

These assays are used to determine the potency of a compound in inhibiting the activity of a specific kinase.

  • Assay Principle: The assay measures the amount of ATP consumed or the amount of phosphorylated substrate produced by the kinase in the presence of the test compound.

  • Procedure: The kinase, substrate, ATP, and varying concentrations of the nicotinonitrile derivative are incubated together in an appropriate buffer.

  • Detection: The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nicotinonitrile derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Visualizing Molecular Interactions and Pathways

Molecular Docking Workflow

The following diagram illustrates a typical workflow for molecular docking studies, from protein and ligand preparation to the final analysis of the binding interactions.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Prep_Protein Prepared Protein PDB->Prep_Protein Remove water, add hydrogens Ligand_2D Ligand 2D Structure Prep_Ligand Prepared Ligand Ligand_2D->Prep_Ligand Convert to 3D, energy minimize Docking Docking Algorithm (e.g., AutoDock) Prep_Protein->Docking Prep_Ligand->Docking Binding_Pose Binding Pose & Score Docking->Binding_Pose Interaction_Analysis Interaction Analysis (H-bonds, etc.) Binding_Pose->Interaction_Analysis

Caption: A flowchart illustrating the key steps in a computational molecular docking study.

PIM Kinase Signaling and Apoptosis Induction

Nicotinonitrile derivatives have been shown to inhibit PIM kinases, which are involved in cell survival and proliferation. Inhibition of PIM kinases can lead to the induction of apoptosis (programmed cell death). The diagram below outlines this signaling pathway.

PIM Kinase Inhibition and Apoptosis Pathway Nicotinonitrile Nicotinonitrile Derivative PIM_Kinase PIM Kinase Nicotinonitrile->PIM_Kinase Inhibits Bad Bad PIM_Kinase->Bad Phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The signaling cascade showing how nicotinonitrile derivatives can induce apoptosis through PIM kinase inhibition.

Discussion and Future Directions

The compiled data and docking studies strongly suggest that nicotinonitrile derivatives are a versatile scaffold for the development of potent kinase inhibitors. The sub-micromolar to nanomolar IC50 values of several derivatives against Tyrosine Kinase and PIM kinases highlight their potential as anticancer agents.[1][2][3][5] The in silico studies, including molecular docking, have been instrumental in elucidating the binding modes of these compounds and provide a rational basis for further structural optimization.

Future research should focus on synthesizing and evaluating more derivatives to establish a clear structure-activity relationship (SAR). Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, as mentioned in some studies, are crucial for identifying candidates with favorable pharmacokinetic properties for in vivo studies.[3][4] The promising anticancer activity, coupled with the potential for oral bioavailability, positions nicotinonitrile derivatives as exciting candidates for the next generation of targeted cancer therapies.

References

Cross-Reactivity Profiling of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of specific cross-reactivity data for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. At present, there are no published studies detailing its selectivity across various panels of receptors, enzymes, or ion channels. This absence of information prevents a direct, data-driven comparison with alternative compounds.

While research exists on various derivatives of the nicotinonitrile scaffold, the unique substitution pattern of a hydroxyl group at the 2-position, a methyl group at the 6-position, and a phenyl group at the 5-position defines a specific chemical entity for which dedicated biological screening is necessary to determine its interaction profile.

General Considerations for Nicotinonitrile Derivatives

Nicotinonitrile derivatives are a class of compounds known to exhibit a wide range of biological activities. Depending on the substitutions on the pyridine ring, these molecules have been explored as potential therapeutic agents with activities including antimicrobial and anti-inflammatory effects. However, the biological targets and potential for off-target effects are highly dependent on the specific functional groups and their positions.

Potential for Future Investigation

To establish a cross-reactivity profile for this compound, a systematic experimental approach would be required. The following outlines a standard workflow for such an investigation.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In-depth Analysis Compound Synthesis\nand Purification Compound Synthesis and Purification High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Synthesis\nand Purification->High-Throughput Screening (HTS) Test Compound HTS HTS Identification of\nPrimary Targets Identification of Primary Targets HTS->Identification of\nPrimary Targets Hit Identification Broad Panel Screening\n(e.g., Kinase, GPCR Panels) Broad Panel Screening (e.g., Kinase, GPCR Panels) Identification of\nPrimary Targets->Broad Panel Screening\n(e.g., Kinase, GPCR Panels) Lead Compound Determination of\nOff-Target Interactions Determination of Off-Target Interactions Broad Panel Screening\n(e.g., Kinase, GPCR Panels)->Determination of\nOff-Target Interactions Dose-Response Assays\n(IC50/EC50 Determination) Dose-Response Assays (IC50/EC50 Determination) Determination of\nOff-Target Interactions->Dose-Response Assays\n(IC50/EC50 Determination) Functional Cellular Assays Functional Cellular Assays Dose-Response Assays\n(IC50/EC50 Determination)->Functional Cellular Assays Cross-Reactivity Profile Cross-Reactivity Profile Functional Cellular Assays->Cross-Reactivity Profile

Figure 1. A generalized workflow for determining the cross-reactivity profile of a novel chemical entity.

Conclusion

Without specific experimental data, any discussion on the cross-reactivity of this compound would be speculative. Researchers and drug development professionals interested in this compound should anticipate the need for comprehensive in vitro screening to ascertain its biological targets and potential for off-target effects. As new research is published, this guide will be updated to reflect the current state of knowledge.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. The following procedures for personal protective equipment, handling, storage, and disposal are based on best practices for similar chemical compounds.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection Protective GlovesNitrile rubber, Neoprene, or PVC gloves are recommended. Inspect gloves before use.[2]
Body Protection Long-sleeved ClothingA lab coat or other protective clothing that covers the arms is required.[2]
Respiratory Protection Dust Mask or RespiratorUse a dust mask (e.g., N95) or a full-face respirator if exposure limits are exceeded or if dust formation is significant.[1]

Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Avoid contact with skin and eyes.[4]

  • Prevent the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly after handling the compound.[5][6][7]

  • Remove and wash contaminated clothing before reuse.[2][3]

Storage:

  • Keep the container tightly closed.[3][5]

  • Store in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from heat and sources of ignition.[5]

Accidental Release and Disposal Plan

In the event of an accidental release or for routine disposal, the following procedures should be followed.

Accidental Release Measures:

  • Evacuate Personnel: Keep unnecessary personnel away from the spill area.[3]

  • Ensure Ventilation: Ensure adequate ventilation in the affected area.[3]

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.[3]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3][5]

  • Environmental Precautions: Prevent the product from entering drains.[4]

Disposal:

  • Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[5]

  • The waste should be handled as hazardous waste and sent to an approved waste disposal plant.[5]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[3][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G cluster_handling Handling Protocol cluster_disposal Disposal Protocol A Don Appropriate PPE B Work in Ventilated Area (Fume Hood) A->B C Handle with Care to Avoid Dust B->C D Store in Tightly Closed Container C->D E Collect Waste in Labeled, Sealed Container C->E Waste Generation F Consult and Follow Hazardous Waste Regulations E->F G Transfer to Approved Waste Disposal Facility F->G

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.